4-Ethylsulfinylphenylboronic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4-ethylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDFYDUHWXNXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660496 | |
| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-21-9 | |
| Record name | [4-(Ethanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylsulfinylphenylboronic Acid: Properties, Characterization, and Applications
Introduction: The Emergence of Bifunctional Reagents in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced efficacy and specificity is perpetual. Boronic acids have cemented their role as indispensable building blocks, largely due to their versatile reactivity, general stability, and relatively low toxicity.[1] The approval of drugs like bortezomib, a boronic acid-containing proteasome inhibitor, has overcome initial skepticism about boron in pharmaceuticals and spurred significant research into this class of compounds.[1][2]
This guide focuses on 4-Ethylsulfinylphenylboronic acid , a bifunctional molecule that marries the synthetic utility of an arylboronic acid with the increasingly important sulfinyl functional group. The presence of the ethylsulfinyl moiety introduces a chiral sulfur center and a polar sulfoxide group, features that are actively explored by medicinal chemists to modulate physicochemical properties such as solubility and to probe new interactions with biological targets.[3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃S | [4] |
| Molecular Weight | 198.05 g/mol | [4] |
| Appearance | White to off-white crystalline powder (inferred from related compounds) | [5] |
| Solubility | Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons and water.[6][7] | |
| Storage Conditions | Inert atmosphere, Room Temperature; or Sealed in a dry environment at 2-8°C. | [4] |
Chemical Structure, Stability, and Reactivity
This compound possesses two key functional groups that define its chemical behavior: the boronic acid and the ethylsulfinyl group.
Structure:
The molecule consists of a phenyl ring substituted at the 4-position with both an ethylsulfinyl group and a boronic acid group. The sulfoxide group renders the sulfur atom a stereocenter, meaning the compound can exist as enantiomers.
Stability and Reactivity Profile:
-
Boronic Acid Moiety: This group is the primary site of reactivity. Like other arylboronic acids, it can undergo dehydration to form a cyclic anhydride known as a boroxine.[8] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[5] This reaction is a cornerstone of modern synthetic chemistry for building complex molecular architectures.
-
Ethylsulfinyl Group: The sulfoxide is a polar, hydrogen bond-accepting group that can influence the molecule's solubility and interactions with biological targets. Sulfoxides, and their oxidized counterparts, sulfones, are considered metabolically stable and are increasingly incorporated into drug candidates to explore new chemical space and improve pharmacokinetic profiles.[3] The presence of this group offers a vector for further chemical modification or for establishing key binding interactions in a drug-target complex.
Protocols for Spectroscopic Characterization
A robust analytical workflow is critical to confirm the identity and purity of any chemical reagent. The following protocols provide a self-validating system for the characterization of this compound.
Workflow for Compound Characterization
The logical flow from synthesis to definitive structural confirmation involves purification followed by a suite of spectroscopic analyses.
Caption: Standard experimental workflow for the synthesis, purification, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as the acidic protons of the B(OH)₂ group may exchange with residual water.
-
Acquisition of ¹H NMR: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. A typical experiment involves 16-32 scans.
-
Acquisition of ¹³C NMR: Acquire a carbon-13 spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
-
Acquisition of ¹¹B NMR: If available, ¹¹B NMR provides direct information about the boron atom's chemical environment.[9]
Interpreting the Spectra:
-
¹H NMR:
-
Aromatic Protons: Expect two sets of doublets in the aromatic region (~7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the sulfinyl and boronic acid groups will shift these protons downfield.[10][11]
-
Ethyl Protons: A quartet (~2.8-3.2 ppm) for the methylene (-CH₂-) group and a triplet (~1.2-1.5 ppm) for the methyl (-CH₃) group.
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which may be exchangeable and vary in chemical shift depending on concentration and solvent.
-
-
¹³C NMR: Expect distinct signals for the four unique aromatic carbons, with the carbon attached to boron (ipso-carbon) often showing a broader signal. Signals for the ethyl group's methylene and methyl carbons will appear in the aliphatic region.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into the ESI source. The analysis can be run in both positive and negative ion modes to maximize information.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): For structural confirmation, select the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.[12]
Interpreting the Spectra:
-
Parent Ion: In positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 199.05. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 197.04 is possible.
-
Fragmentation: Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) from the boronic acid group. Fragmentation may also occur at the ethylsulfinyl side chain.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
Interpreting the Spectra:
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[14]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
S=O Stretch: A strong, characteristic absorption band for the sulfoxide group is expected around 1030-1070 cm⁻¹.
-
B-O Stretch: A strong band associated with the B-O single bond stretch typically appears in the 1300-1400 cm⁻¹ region.[15]
Utility in Drug Discovery and Chemical Biology
This compound is not merely a synthetic intermediate; it is a strategic building block for introducing a desirable pharmacophore. Its bifunctional nature allows for its incorporation into lead compounds to enhance their therapeutic potential.
Caption: Role of this compound in synthesizing complex molecules via Suzuki-Miyaura coupling.
The strategic value lies in:
-
Access to Novel Chemical Space: The sulfinyl group is less conventional than more common functionalities, providing an opportunity to develop compounds with novel intellectual property and unique biological activity profiles.[3]
-
Modulation of Physicochemical Properties: The polarity and hydrogen bonding capacity of the sulfoxide can be leveraged to improve the solubility and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Late-Stage Functionalization: The robust nature of the Suzuki-Miyaura coupling allows for the introduction of the ethylsulfinylphenyl moiety late in a synthetic sequence, a highly valuable strategy for rapidly creating analogues of a complex lead molecule.[3]
Conclusion
This compound is a valuable and versatile reagent for researchers at the forefront of drug discovery and materials science. Its unique combination of a reactive boronic acid handle and a medicinally relevant sulfinyl group provides a powerful tool for the synthesis of novel compounds. Understanding its core physical and chemical properties, supported by the rigorous characterization protocols outlined in this guide, is essential for its effective and reliable application in the laboratory. As the demand for more sophisticated and targeted therapeutics grows, such bifunctional building blocks will undoubtedly play an increasingly critical role in advancing chemical and biomedical research.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]
- 11. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation and fragmentation study of isocoproporphyrin derivatives by UHPLC-ESI-exact mass MS/MS and identification of a new isocoproporphyrin sulfonic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
4-Ethylsulfinylphenylboronic acid CAS number and molecular structure
An In-Depth Technical Guide to 4-Ethylsulfinylphenylboronic Acid
Introduction
In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable building blocks.[1][2] Their versatility, especially in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with remarkable efficiency.[1][3] This guide focuses on a specialized yet highly valuable reagent: This compound .
The presence of both a boronic acid moiety and an ethylsulfinyl group imparts unique chemical characteristics to this molecule. The boronic acid function serves as a linchpin for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[4] Simultaneously, the ethylsulfinyl group, a chiral sulfoxide, introduces specific steric and electronic properties. Sulfoxide and other sulfur-containing groups are prevalent in a wide array of pharmaceuticals, influencing properties such as solubility, metabolic stability, and target engagement.[5] This dual functionality makes this compound a strategic intermediate for medicinal chemists and process development scientists aiming to synthesize novel therapeutic agents and functional materials.
This document provides a comprehensive overview of its chemical identity, molecular structure, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 863248-21-9 | [6][7][8] |
| Molecular Formula | C₈H₁₁BO₃S | [6][7][8] |
| Molecular Weight | 198.05 g/mol | [6][7][8] |
| IUPAC Name | (4-ethylsulfinylphenyl)boronic acid | [9] |
| Synonyms | B-[4-(ethylsulfinyl)phenyl]-boronic acid | [8] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Inert atmosphere, Room Temperature or 2-8°C | [6][8] |
Molecular Structure and Functional Group Analysis
The structure of this compound is defined by a central benzene ring substituted at the 1- and 4-positions.
Caption: 2D structure of this compound.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic boron atom is key to the transmetalation step in the catalytic cycle.[4]
-
Phenyl Ring: The aromatic core acts as a rigid scaffold, connecting the two functional groups.
-
Ethylsulfinyl Group (-S(O)Et): This sulfoxide group is a strong dipole and a hydrogen bond acceptor. Its presence can significantly alter the pharmacokinetic profile of a molecule. The sulfur atom is a stereocenter, meaning the compound can exist as a racemate or as individual enantiomers.
Synthesis Pathway: A Mechanistic Approach
While multiple synthetic routes are possible, a common and logical approach involves the borylation of a pre-functionalized aryl halide. This method provides high regioselectivity. The causality behind this choice is the well-established nature of lithium-halogen exchange followed by quenching with a boron electrophile.
Caption: A plausible synthetic workflow for the target compound.
Detailed Synthetic Protocol (Generalized)
-
Oxidation: 4-Bromothioanisole is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0°C, and a controlled amount (typically 1.0-1.1 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The product, 4-bromo-1-(ethylsulfinyl)benzene, is then isolated via aqueous workup and purification.
-
Lithium-Halogen Exchange & Borylation: This two-step, one-pot procedure must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen).[10]
-
The purified 4-bromo-1-(ethylsulfinyl)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.
-
A solution of n-butyllithium (n-BuLi) in hexanes (approx. 1.1 equivalents) is added dropwise, causing the lithium-halogen exchange to form the highly reactive aryllithium intermediate.
-
Triisopropyl borate is then added to the solution at -78°C.[10] This electrophile is "quenched" by the nucleophilic aryllithium, forming a boronate ester intermediate.
-
The reaction is allowed to slowly warm to room temperature.
-
-
Hydrolysis: The reaction mixture is quenched by the careful addition of an aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the final this compound. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[11][12]
Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field Insights & Protocol
The sulfoxide moiety can pose a challenge by potentially coordinating to and poisoning the palladium catalyst.[13] Therefore, the choice of catalyst and ligands is critical. Electron-rich, bulky phosphine ligands (like SPhos) or robust pre-catalysts (like Pd(dppf)Cl₂) are often effective for such substrates.[13]
Generalized Experimental Protocol for Suzuki Coupling
This protocol is a general guideline and must be adapted and optimized for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[13]
-
Catalyst Addition: Add the palladium catalyst. For example:
-
Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent like 1,2-dimethoxyethane (DME), Toluene, or Dioxane, and water (e.g., 5:1 ratio).[13]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification:
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
-
Role in Drug Discovery
The incorporation of the 4-ethylsulfinylphenyl moiety into a drug candidate can be a strategic decision for several reasons:
-
Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can improve aqueous solubility and influence cell permeability compared to a non-polar thioether or sulfone.
-
Metabolic Stability: The sulfoxide can be a site of metabolism (either reduction to the sulfide or oxidation to the sulfone). Understanding and controlling this can be used to fine-tune the pharmacokinetic profile of a drug.
-
Structural Diversity: As a versatile building block, it allows for the rapid generation of analog libraries via Suzuki coupling, enabling extensive Structure-Activity Relationship (SAR) studies.[1] Boronic acids have been central to the discovery of several FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][14]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8][9] It may also cause skin and respiratory irritation.[15][16]
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[8][9]
-
P270: Do not eat, drink or smoke when using this product.[8][9]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[8][9] Safety glasses are a minimum requirement; chemical goggles are recommended.[17]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Immediately seek medical attention.
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
Conclusion
This compound is a sophisticated chemical intermediate that bridges the worlds of organometallic catalysis and medicinal chemistry. Its true value lies in the combination of a synthetically versatile boronic acid handle with a pharmaceutically relevant sulfoxide functional group. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
- 7. a2bchem.com [a2bchem.com]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 12. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Aryl Sulfoxide Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Aryl sulfoxide boronic acids represent a fascinating and increasingly important class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural motif, combining the versatile reactivity of a boronic acid with the chirality and electronic properties of a sulfoxide, opens up a wide array of synthetic possibilities. This guide provides an in-depth exploration of the synthesis, properties, and applications of aryl sulfoxide boronic acids, with a particular focus on their utility in cross-coupling reactions and drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of these powerful chemical entities.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Introduction to Aryl Sulfoxide Boronic Acids
Boronic acids and their derivatives are fundamental building blocks in organic chemistry, renowned for their stability, low toxicity, and broad utility in reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] The introduction of a sulfoxide group onto the aryl ring of a boronic acid creates a molecule with a unique combination of functionalities. Sulfoxides themselves are significant in synthetic and medicinal chemistry due to their conformational stability, ability to coordinate with metals, and the chirality at the sulfur atom.[4] This chirality, when incorporated into a boronic acid framework, offers exciting prospects for asymmetric synthesis.
The sulfoxide group, being a strong electron-withdrawing and coordinating group, significantly influences the electronic properties and reactivity of the boronic acid moiety. This modulation of reactivity can be strategically exploited in various chemical transformations. Furthermore, the dual functionality of aryl sulfoxide boronic acids makes them valuable precursors to other important sulfur-containing compounds, such as sulfones and sulfonamides, which are prevalent in pharmaceuticals.[5][6]
This guide will delve into the core aspects of aryl sulfoxide boronic acids, providing a comprehensive overview for researchers looking to explore their potential.
Synthesis and Structural Characterization
The synthesis of aryl sulfoxide boronic acids is not a trivial task and often requires multi-step sequences. The primary challenge lies in the controlled introduction of both the boronic acid and the sulfoxide functionalities onto the same aromatic ring while managing compatibility with various functional groups.
Key Synthetic Strategies
Several synthetic routes have been explored, with the most common strategies involving either the borylation of a pre-existing aryl sulfoxide or the oxidation of an arylthioboronic acid derivative.
Strategy 1: Borylation of Aryl Sulfoxides
This approach typically involves the use of a directed ortho-metalation (DoM) strategy or a metal-catalyzed C-H borylation of an aryl sulfoxide. The sulfoxide group can act as a directing group, facilitating the regioselective introduction of the boron moiety.
Strategy 2: Oxidation of Arylthioboronic Acids
An alternative route involves the synthesis of an arylthioboronic acid or its corresponding boronate ester, followed by a selective oxidation of the sulfide to the sulfoxide. This method requires careful control of the oxidation conditions to avoid over-oxidation to the sulfone or decomposition of the boronic acid.
Experimental Protocol: Synthesis of a Model Aryl Sulfoxide Boronic Acid
The following is a generalized, step-by-step protocol for the synthesis of an aryl sulfoxide boronic acid via the oxidation of an arylthioboronate ester.
Step 1: Synthesis of the Arylthioboronate Ester
-
Reactants: Aryl thiol, pinacolborane, and a suitable catalyst (e.g., a palladium or copper catalyst).
-
Procedure: In an inert atmosphere glovebox, combine the aryl thiol, pinacolborane, and catalyst in a dry, degassed solvent (e.g., toluene or THF). Heat the reaction mixture at a specified temperature for a set duration. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction, and purify the arylthioboronate ester by column chromatography.
Step 2: Selective Oxidation to the Aryl Sulfoxide Boronate Ester
-
Reactants: Arylthioboronate ester and a mild oxidizing agent (e.g., m-CPBA or Oxone® in a biphasic system).
-
Procedure: Dissolve the arylthioboronate ester in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add the oxidizing agent portion-wise, maintaining the temperature below 5 °C. Stir the reaction for a specified time, monitoring by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the aryl sulfoxide boronate ester by column chromatography.
Step 3: Hydrolysis to the Aryl Sulfoxide Boronic Acid
-
Reactants: Aryl sulfoxide boronate ester and an aqueous acid or base.
-
Procedure: Dissolve the aryl sulfoxide boronate ester in a suitable solvent (e.g., diethyl ether or THF). Add an aqueous solution of a mild acid (e.g., HCl) or base (e.g., NaOH). Stir the biphasic mixture vigorously at room temperature until hydrolysis is complete (monitored by TLC or LC-MS). Separate the aqueous layer, wash the organic layer with water, and then acidify the combined aqueous layers to precipitate the aryl sulfoxide boronic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization Techniques
The structural confirmation of aryl sulfoxide boronic acids relies on a combination of spectroscopic techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed information about the molecular structure, including the chemical environment of the protons, carbons, and boron atom. In DMSO-d6, the B(OH)₂ resonance is typically observed around 8.3 ppm.[7]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the S=O stretch of the sulfoxide and the B-O and O-H stretches of the boronic acid.
-
Single-Crystal X-ray Diffraction: Provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry if the compound is chiral.
Physicochemical Properties and Reactivity
The physical and chemical properties of aryl sulfoxide boronic acids are dictated by the interplay between the boronic acid and sulfoxide functionalities.
Physical Properties
| Property | Description |
| Physical State | Typically crystalline solids at room temperature. |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Solubility in water can vary depending on the substituents on the aryl ring. |
| pKa | Aryl boronic acids are generally more acidic than alkyl boronic acids.[1] The electron-withdrawing nature of the sulfoxide group is expected to decrease the pKa of the boronic acid, making it a stronger Lewis acid. |
| Stability | Boronic acids are known to undergo dehydration to form boroxines, which are cyclic anhydrides.[8] This equilibrium is reversible in the presence of water.[8] |
Chemical Reactivity
The reactivity of aryl sulfoxide boronic acids is characterized by the distinct chemistries of the boronic acid and sulfoxide groups.
-
Boronic Acid Reactivity: The boronic acid moiety readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][3] It can also engage in Chan-Lam coupling for C-N and C-O bond formation.
-
Sulfoxide Reactivity: The sulfoxide group can act as a chiral auxiliary, a coordinating ligand for transition metals, or an electrophilic substrate in certain cross-coupling reactions.[9]
The interplay between these two groups can lead to unique reactivity and selectivity in chemical transformations.
Applications in Catalysis and Organic Synthesis
Aryl sulfoxide boronic acids are emerging as versatile reagents in catalysis and organic synthesis, primarily due to their utility in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2][3] Aryl sulfoxide boronic acids can serve as effective coupling partners in these reactions, allowing for the synthesis of biaryls containing a sulfoxide moiety.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Asymmetric Catalysis
The inherent chirality of the sulfoxide group in enantiomerically pure aryl sulfoxide boronic acids can be exploited in asymmetric catalysis. These compounds can act as chiral ligands for transition metals, inducing enantioselectivity in a variety of transformations. For example, chiral olefin-sulfoxide ligands have been shown to be effective in rhodium-catalyzed asymmetric conjugate additions of arylboronic acids.[10]
Synthesis of Other Sulfur-Containing Compounds
Aryl sulfoxide boronic acids serve as valuable precursors for the synthesis of other medicinally relevant sulfur-containing functional groups.
-
Sulfones: Oxidation of the sulfoxide moiety in the biaryl product of a Suzuki-Miyaura coupling reaction provides a straightforward route to diaryl sulfones. Traditional methods for synthesizing diaryl sulfones often involve the oxidation of sulfides or sulfoxides.[5]
-
Sulfoximines and Sulfondiimines: These functional groups are gaining attention in medicinal chemistry as bioisosteres of sulfones.[11] Derivatization of the sulfoxide can provide access to these important pharmacophores.[11]
Role in Medicinal Chemistry and Drug Discovery
The unique structural and electronic properties of aryl sulfoxide boronic acids make them attractive scaffolds for the design and synthesis of novel therapeutic agents.
Boronic Acids in Medicine
Boronic acids have gained significant traction in medicinal chemistry, with the approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[12] Their ability to form reversible covalent bonds with serine proteases and other biological targets is a key aspect of their therapeutic potential.[1]
Sulfoxides and Sulfonamides in Drug Discovery
Sulfoxides and their oxidized counterparts, sulfonamides, are present in a wide range of approved drugs.[6][11] The sulfoxide group can influence a molecule's polarity, solubility, and metabolic stability.
Potential Therapeutic Applications
The combination of a boronic acid and a sulfoxide in a single molecule offers several potential advantages in drug design:
-
Dual-Targeting Agents: The two functional groups could potentially interact with different binding sites on a biological target or even with two different targets.
-
Modulation of Pharmacokinetic Properties: The sulfoxide group can be used to fine-tune the physicochemical properties of a boronic acid-containing drug candidate, such as its solubility and membrane permeability.
-
Chiral Probes: Enantiomerically pure aryl sulfoxide boronic acids can be used as chiral probes to investigate the stereochemical requirements of biological targets.
Logical Relationship: From Building Block to Bioactive Molecule
Caption: Drug discovery pathway utilizing aryl sulfoxide boronic acids.
Conclusion and Future Outlook
Aryl sulfoxide boronic acids are a promising class of reagents with significant potential in both synthetic and medicinal chemistry. Their unique combination of a reactive boronic acid and a versatile sulfoxide group provides a powerful platform for the construction of complex molecules and the development of novel therapeutic agents.
Future research in this area is likely to focus on:
-
Development of more efficient and stereoselective synthetic methods.
-
Exploration of their applications in a wider range of catalytic transformations.
-
Systematic investigation of their biological activities and potential as drug candidates.
As our understanding of the chemistry and biology of these fascinating molecules grows, we can expect to see aryl sulfoxide boronic acids play an increasingly important role in advancing the frontiers of science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral olefin–sulfoxide as ligands for rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Ethylsulfinylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. 4-Ethylsulfinylphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility is derived from the presence of both a versatile boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a sulfoxide group, which can modulate the electronic and steric properties of a molecule, as well as offer a site for further functionalization. This guide provides an in-depth technical overview of the primary synthetic strategies and key starting materials required for the preparation of this important reagent.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups in subsequent steps.
Route 1: Late-Stage Oxidation of a Thioether Precursor. This approach involves the initial synthesis of 4-(ethylthio)phenylboronic acid, followed by a selective oxidation of the thioether to the corresponding sulfoxide. This strategy is advantageous when the thioether-containing starting materials are readily accessible and the subsequent synthetic steps are compatible with the sulfoxide functionality.
Route 2: Early Introduction of the Sulfoxide Followed by Borylation. In this alternative strategy, the ethylsulfinyl group is incorporated into an aryl halide, such as 1-bromo-4-(ethylsulfinyl)benzene, which then undergoes a metal-catalyzed borylation reaction to introduce the boronic acid group. This route is often preferred when the borylation reaction is high-yielding and subsequent transformations might be sensitive to the oxidizing conditions required in Route 1.
The following sections will provide a detailed examination of the key starting materials and synthetic methodologies for each of these strategic routes.
Route 1: Synthesis via Oxidation of 4-(Ethylthio)phenylboronic Acid
This pathway is a two-stage process: the preparation of the thioether-substituted boronic acid, followed by its selective oxidation.
Key Starting Material: 4-(Ethylthio)phenylboronic Acid
The primary starting material for this route is 4-(ethylthio)phenylboronic acid. Its synthesis is typically achieved from 1-bromo-4-(ethylthio)benzene.
The precursor, 1-bromo-4-(ethylthio)benzene, can be prepared from 4-bromothiophenol and an ethylating agent.
-
Reaction: Nucleophilic substitution of an ethylating agent with 4-bromothiophenol.
-
Rationale: The thiol proton is acidic and can be readily removed by a base to generate a thiophenolate anion, which is a potent nucleophile. This anion then displaces a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired thioether.
Experimental Protocol: Synthesis of 1-Bromo-4-(ethylthio)benzene
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-Bromothiophenol | 1.0 | 189.08 | 10.0 | - |
| Sodium Hydroxide | 1.1 | 40.00 | 2.33 | - |
| Ethyl Iodide | 1.2 | 155.97 | 9.85 | 5.10 |
| N,N-Dimethylformamide (DMF) | - | - | - | 100 |
Procedure:
-
To a stirred solution of 4-bromothiophenol (10.0 g, 52.9 mmol) in DMF (100 mL) at 0 °C under a nitrogen atmosphere, add sodium hydroxide (2.33 g, 58.2 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl iodide (9.85 g, 63.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-bromo-4-(ethylthio)benzene as a colorless oil.
Typical Yield: 85-95%
With 1-bromo-4-(ethylthio)benzene in hand, the boronic acid moiety can be introduced via a lithium-halogen exchange followed by reaction with a borate ester.
-
Reaction: Lithiation of 1-bromo-4-(ethylthio)benzene followed by quenching with a trialkyl borate.
-
Rationale: Organolithium reagents, such as n-butyllithium, readily undergo halogen-metal exchange with aryl bromides at low temperatures. The resulting aryllithium species is a strong nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Experimental Protocol: Synthesis of 4-(Ethylthio)phenylboronic Acid
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 1-Bromo-4-(ethylthio)benzene | 1.0 | 217.13 | 10.0 | - |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | - | 20.3 |
| Triisopropyl borate | 1.2 | 188.08 | 10.4 | 12.3 |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 150 |
| 1 M Hydrochloric Acid | - | - | - | As needed |
Procedure:
-
Dissolve 1-bromo-4-(ethylthio)benzene (10.0 g, 46.1 mmol) in anhydrous THF (150 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (20.3 mL of a 2.5 M solution in hexanes, 50.7 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (10.4 g, 55.3 mmol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield 4-(ethylthio)phenylboronic acid as a white solid.
Typical Yield: 70-85%
Final Step: Selective Oxidation to this compound
The final step in this route is the selective oxidation of the thioether to the sulfoxide. This transformation requires careful control of the oxidant and reaction conditions to avoid over-oxidation to the sulfone.
-
Reaction: Controlled oxidation of the thioether.
-
Rationale: Reagents such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) can selectively oxidize sulfides to sulfoxides.[1][2] Sodium periodate is often preferred for its mildness and high chemoselectivity.[3] The reaction is typically carried out in a mixed solvent system, such as methanol/water, at or below room temperature.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-(Ethylthio)phenylboronic acid | 1.0 | 182.05 | 5.0 | - |
| Sodium Periodate (NaIO₄) | 1.1 | 213.89 | 6.2 | - |
| Methanol | - | - | - | 100 |
| Water | - | - | - | 50 |
Procedure:
-
Dissolve 4-(ethylthio)phenylboronic acid (5.0 g, 27.5 mmol) in methanol (100 mL) in a round-bottom flask.
-
In a separate flask, dissolve sodium periodate (6.2 g, 29.0 mmol) in water (50 mL).
-
Cool the solution of the boronic acid to 0 °C in an ice bath.
-
Add the aqueous sodium periodate solution dropwise to the stirred boronic acid solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Filter the reaction mixture to remove the sodium iodate byproduct.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to afford this compound as a white solid.
Typical Yield: 75-90%
Caption: Synthetic pathway for Route 1.
Route 2: Borylation of 1-Bromo-4-(ethylsulfinyl)benzene
This alternative strategy involves the early introduction of the sulfoxide functionality, followed by a palladium- or nickel-catalyzed borylation.
Key Starting Material: 1-Bromo-4-(ethylsulfinyl)benzene
The synthesis of this key intermediate begins with the same precursor as in Route 1, 1-bromo-4-(ethylthio)benzene, which is then oxidized.
-
Reaction: Selective oxidation of 1-bromo-4-(ethylthio)benzene.
-
Rationale: Similar to the oxidation of the boronic acid derivative, a controlled oxidation is required. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[1] Using one equivalent of m-CPBA at low temperature generally provides the sulfoxide selectively.
Experimental Protocol: Synthesis of 1-Bromo-4-(ethylsulfinyl)benzene
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 1-Bromo-4-(ethylthio)benzene | 1.0 | 217.13 | 10.0 | - |
| m-CPBA (77%) | 1.05 | 172.57 | 10.4 | - |
| Dichloromethane (DCM) | - | - | - | 200 |
Procedure:
-
Dissolve 1-bromo-4-(ethylthio)benzene (10.0 g, 46.1 mmol) in DCM (200 mL) and cool to 0 °C.
-
Add m-CPBA (10.4 g of 77% purity, ~46.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1-bromo-4-(ethylsulfinyl)benzene as a white solid.[4]
Typical Yield: 80-95%
Final Step: Borylation to this compound
The final step is the conversion of the aryl bromide to the boronic acid. The Miyaura borylation is a powerful and widely used method for this transformation.[5][6] More recently, nickel-catalyzed borylation of aryl sulfoxides has emerged as a promising alternative.
-
Reaction: Palladium-catalyzed cross-coupling of 1-bromo-4-(ethylsulfinyl)benzene with a diboron reagent.
-
Rationale: This reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, a phosphine ligand, a base (e.g., potassium acetate), and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to afford the aryl boronate ester. This ester can then be hydrolyzed to the boronic acid.
Experimental Protocol: Miyaura Borylation of 1-Bromo-4-(ethylsulfinyl)benzene
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Amount (mg) |
| 1-Bromo-4-(ethylsulfinyl)benzene | 1.0 | 233.12 | 5.0 | - |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | 253.94 | 5.9 | - |
| Potassium Acetate (KOAc) | 1.5 | 98.14 | 3.2 | - |
| Pd(dppf)Cl₂ | 0.03 | 816.64 | - | 525 |
| 1,4-Dioxane, anhydrous | - | - | - | 100 mL |
Procedure:
-
To a Schlenk flask, add 1-bromo-4-(ethylsulfinyl)benzene (5.0 g, 21.4 mmol), bis(pinacolato)diboron (5.9 g, 23.5 mmol), and potassium acetate (3.2 g, 32.1 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (100 mL) and degas the solution with a stream of nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (525 mg, 0.64 mmol) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting pinacol boronate ester by column chromatography.
-
The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like THF or by transesterification.
Typical Yield: 60-80% for the boronate ester.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Discovery and history of functionalized phenylboronic acids
An In-Depth Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
From their initial synthesis as chemical curiosities in the 19th century to their current status as indispensable tools in organic synthesis and medicine, functionalized phenylboronic acids have undergone a remarkable journey. This technical guide provides a comprehensive exploration of the discovery and history of these versatile compounds. We will trace their origins from the pioneering work of early chemists, navigate the revolutionary advancements in their synthesis, including the Nobel Prize-winning Suzuki-Miyaura coupling, and delve into their modern applications in drug discovery, diagnostics, and materials science. This paper synthesizes historical context with detailed technical protocols and mechanistic insights, offering a Senior Application Scientist's perspective on the causality behind experimental evolution and the self-validating nature of these robust chemical systems.
The Dawn of Boron Chemistry: Initial Discoveries
The story of organoboron chemistry begins long before the advent of its most famous applications. The first isolation of any boronic acid was achieved by Edward Frankland in 1860, who synthesized ethylboronic acid through a two-stage process involving the oxidation of triethylborane.[1][2] However, the first synthesis of an arylboronic acid, specifically benzeneboronic acid, was reported two decades later in 1880 by Michaelis and Becker.[3] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which readily hydrolyzed to form the desired phenylboronic acid.[3]
These early syntheses were arduous and often low-yielding. A more practical and enduring method emerged from the use of organometallic reagents. The reaction of a Grignard reagent, phenylmagnesium bromide, with a trialkyl borate like trimethyl borate, followed by acidic hydrolysis, became one of the most common early preparations.[3][4][5][6] Similarly, the use of phenyllithium intermediates offered another, albeit sometimes lower-yielding, pathway.[3][4] These foundational methods established the core principle of trapping an arylmetal intermediate with a boron electrophile, a strategy that remains relevant today.[4]
Diagram 1: Early Synthesis of Phenylboronic Acid via Grignard Reagent
Caption: Workflow for the synthesis of phenylboronic acid using a Grignard reagent.
The Organoborane Revolution: Herbert C. Brown's Nobel-Winning Work
The landscape of organoboron chemistry was profoundly reshaped by the work of Herbert C. Brown. His research, which earned him the Nobel Prize in Chemistry in 1979, centered on the hydroboration reaction, first reported in the late 1950s.[7][8][9] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, providing a powerful and versatile method for preparing organoboranes.[7][10]
While not directly focused on arylboronic acids, Brown's discoveries were monumental for several reasons:
-
Accessibility: Hydroboration made a vast array of organoborane compounds readily accessible from common starting materials like alkenes and alkynes.[9][11]
-
Versatility: Brown and his students demonstrated that the resulting organoboranes were not mere curiosities but exceptionally useful synthetic intermediates capable of undergoing a wide range of transformations to produce alcohols, amines, and alkyl halides.[9][10]
-
Intellectual Legacy: Brown's laboratory was a fertile training ground for future leaders in the field, including Ei-ichi Negishi and Akira Suzuki, who would go on to win the 2010 Nobel Prize for their own work on palladium-catalyzed cross-coupling reactions.[7]
Brown's work transformed boranes from a niche area of study into a central pillar of synthetic organic chemistry, setting the stage for the next major breakthrough.[8][9]
The Paradigm Shift: The Suzuki-Miyaura Cross-Coupling Reaction
The single most important development in the history of phenylboronic acids was the discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979.[12][13] This reaction, now universally known as the Suzuki-Miyaura reaction, enables the formation of a carbon-carbon bond by coupling an organoboron reagent (like a phenylboronic acid) with an organic halide or pseudohalide in the presence of a palladium catalyst and a base.[12][14][15]
The significance of this discovery, for which Suzuki shared the 2010 Nobel Prize in Chemistry, cannot be overstated.[13][14] Phenylboronic acids were ideal coupling partners due to their stability, low toxicity, and commercial availability.[4] The reaction itself is renowned for its mild conditions and high tolerance for a wide variety of functional groups, making it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[12][16]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium complex.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Modern Synthetic Methods and Functionalization
The explosive growth in the use of phenylboronic acids spurred the development of more sophisticated and efficient synthetic methods beyond the classic Grignard approach.
| Method | Description | Key Features |
| Grignard/Organolithium | Reaction of aryl-MgX or aryl-Li with borate esters.[4][5] | Foundational method; can have limited functional group tolerance.[17] |
| Miyaura Borylation | Pd-catalyzed coupling of aryl halides/triflates with diboronyl reagents (e.g., bis(pinacolato)diboron, B₂pin₂).[1][4] | Excellent functional group tolerance; provides stable boronic esters. |
| C-H Borylation | Iridium-catalyzed direct borylation of aromatic C-H bonds.[17] | Atom-economical; allows for late-stage functionalization without pre-existing halides. |
| Transmetalation | Transmetalation of aryl silanes or stannanes with boron halides.[4][5] | Alternative to organolithium/Grignard reagents. |
These modern methods have made a vast array of functionalized phenylboronic acids readily available, enabling their use in increasingly complex applications.
Functionalized Phenylboronic Acids in Drug Discovery and Diagnostics
The unique chemical properties of the boronic acid moiety have been harnessed to create powerful tools for medicine and biology.
Proteasome Inhibition: Bortezomib (Velcade®)
A landmark achievement was the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug.[4] Bortezomib is a proteasome inhibitor used to treat multiple myeloma. The boron atom in Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the 26S proteasome, effectively inhibiting its function and inducing apoptosis in cancer cells.
Boron Neutron Capture Therapy (BNCT): 4-Borono-L-phenylalanine (BPA)
4-Borono-L-phenylalanine (L-BPA) is a crucial agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for treating cancers like glioblastoma.[18][19] First synthesized as a racemic mixture in 1958, L-BPA is designed to be selectively absorbed by cancer cells.[18] During therapy, the patient is irradiated with low-energy thermal neutrons, which are captured by the non-radioactive boron-10 isotope in L-BPA. This capture event triggers a nuclear reaction that releases high-energy alpha particles and lithium-7 ions, which destroy the cancer cell from within while sparing surrounding healthy tissue.[20] The synthesis of enantiomerically pure, ¹⁰B-enriched L-BPA has been a significant area of research, with methods evolving from the introduction of an amino acid group to a boron-containing benzyl fragment, to the direct borylation of a protected L-phenylalanine derivative.[19][20][21][22]
Glucose Sensing and Diagnostics
A key property of phenylboronic acid is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[23][24] This interaction forms a five- or six-membered cyclic boronate ester. This principle is the basis for developing glucose-responsive materials for diabetes management.[23][25] For example, insulin can be encapsulated within a polymer matrix functionalized with phenylboronic acid. In the presence of high glucose concentrations, the glucose competitively binds to the boronic acid moieties, causing the polymer matrix to swell or disassemble and release the encapsulated insulin.[25][26] This diol-binding capability has also been exploited to target sialic acid residues that are often overexpressed on the surface of cancer cells, creating a strategy for targeted drug delivery and tumor imaging.[24][27][28]
Diagram 3: Mechanism of Glucose Sensingdot
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. nationalmedals.org [nationalmedals.org]
- 9. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. US20130331602A1 - Process for preparing 4-borono-l-phenylalanine - Google Patents [patents.google.com]
- 23. japsonline.com [japsonline.com]
- 24. japsonline.com [japsonline.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Sulfoxides via 4-Ethylsulfinylphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Biaryl Sulfoxides
Biaryl scaffolds are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a sulfoxide group to this framework imparts unique stereochemical and physicochemical properties. Chiral sulfoxides, in particular, are recognized as important pharmacophores and are found in numerous marketed drugs.[2][3][4] Furthermore, they serve as versatile chiral auxiliaries and ligands in asymmetric synthesis.[2][4] The controlled, efficient synthesis of biaryl sulfoxides is therefore a critical endeavor in modern organic and medicinal chemistry.
This guide details the synthesis of biaryl sulfoxides utilizing 4-ethylsulfinylphenylboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This approach offers a direct and modular route to introduce the ethylsulfinylphenyl moiety, a valuable functional group in drug discovery programs.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[5][6][7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[6][8][9]
The general catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6][10]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.[6][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6][10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
General experimental procedure for coupling aryl halides with 4-Ethylsulfinylphenylboronic acid
An Application Note for the Synthesis of Biaryl Sulfoxides via Suzuki-Miyaura Coupling
Topic: General Experimental Procedure for Coupling Aryl Halides with 4-Ethylsulfinylphenylboronic Acid Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Sulfoxides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology provides a versatile platform for constructing complex molecular architectures.[4] Within the vast landscape of molecules synthesized via this method, biaryl sulfoxides represent a class of compounds with significant interest in medicinal chemistry and materials science, owing to the unique stereoelectronic properties of the sulfoxide moiety.[5]
This document serves as a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with this compound. The presence of a sulfur-containing functional group introduces specific considerations, most notably the potential for the sulfur atom to interact with and deactivate the palladium catalyst.[6] Therefore, this guide emphasizes not just the procedural steps but also the underlying chemical principles and strategic choices required to navigate these challenges and ensure a successful, high-yielding synthesis.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[2][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step, often rate-determining, oxidizes the catalyst to a Pd(II) intermediate.[2]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base. The base coordinates to the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily engages in ligand exchange with the Pd(II) complex.[7][8][9]
-
Reductive Elimination: In the final step, the two organic partners (the aryl group from the halide and the 4-ethylsulfinylphenyl group from the boronic acid) couple and are expelled from the palladium coordination sphere. This forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the coupling of a generic aryl bromide with this compound. Optimization may be required based on the specific aryl halide used.
Materials and Reagents
| Component | Example | Grade/Purity | Rationale/Comments |
| Aryl Halide | 4-Bromoanisole | >98% | Reactivity order is I > Br > OTf >> Cl. Bromides offer a good balance of reactivity and stability.[2] |
| Boronic Acid | This compound | >97% | The key nucleophilic partner. Prone to homocoupling if oxygen is present.[10] |
| Palladium Source | Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ | >98% | A reliable, air-stable Pd(0) precatalyst suitable for many standard couplings. Requires no additional ligand. |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | An effective inorganic base for activating the boronic acid. Its choice is crucial for the reaction's success.[7][9] |
| Solvent System | 1,4-Dioxane and Water | Anhydrous/Degassed | Dioxane solubilizes organic components, while water dissolves the base and facilitates boronate formation.[4] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For removing residual water from the organic phase during workup. |
| Purification | Silica Gel | 230-400 mesh | Standard stationary phase for flash column chromatography. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | High Purity | Essential for preventing catalyst oxidation and boronic acid homocoupling.[10] |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with an oil bath
-
Inert atmosphere manifold (Schlenk line) with Nitrogen or Argon supply
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Rotary evaporator
-
Flash column chromatography system
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup and Degassing (Critical Step):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. This process is vital to remove oxygen, which can cause oxidative degradation of the phosphine ligands, deactivation of the Pd(0) catalyst, and undesirable homocoupling of the boronic acid.[10][11]
-
Via syringe, add degassed 1,4-dioxane (3 mL) and degassed deionized water (1 mL). The solvent should be degassed beforehand by sparging with N₂ or Ar for at least 30 minutes.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
-
Monitoring the Reaction:
-
Follow the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexanes. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The disappearance of the limiting aryl halide is a key indicator of completion. For more precise analysis, LC-MS can be used.[6]
-
-
Aqueous Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL) to remove residual base and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final biaryl sulfoxide.
-
Optimization and Data Summary
The choice of catalyst, base, and solvent can be adapted based on the reactivity of the aryl halide. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalytic systems are often required.
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Expected Outcome |
| Ar-I (e.g., 4-Iodoanisole) | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | High yield, fast reaction. Iodides are highly reactive in oxidative addition. |
| Ar-Br (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to excellent yield. The standard substrate for optimization. |
| Ar-Cl (e.g., 4-Chloroanisole) | Pd₂(dba)₃ / XPhos (2 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100-110 | Requires a more active catalyst. Buchwald-type ligands are effective for activating C-Cl bonds.[10][12] |
| Sterically Hindered Ar-Br | XPhos Pd G3 (2 mol%) | Cs₂CO₃ | t-BuOH/H₂O | 100 | Bulky, electron-rich ligands accelerate reductive elimination, overcoming steric hindrance.[10][13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed).2. Insufficient degassing (O₂ contamination).3. Incorrect base or solvent.4. Protodeborylation of boronic acid. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure the degassing procedure is thorough.3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents.4. Use milder conditions or protect the boronic acid as a diethanolamine adduct.[10][14] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing technique for solvents and the reaction flask.[10][11] |
| Formation of Palladium Black | Catalyst decomposition, often at high temperatures or with poor ligands. | Use a lower reaction temperature, or switch to a more thermally stable catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands).[11] |
| Reaction Stalls | Catalyst deactivation (e.g., poisoning by the sulfoxide) or product inhibition. | Increase catalyst loading slightly. Switch to a more robust ligand that is less susceptible to poisoning by sulfur-containing substrates.[6] |
Safety Precautions
-
Chemical Handling: Palladium catalysts, organic solvents (especially 1,4-dioxane, a potential carcinogen), and bases should be handled in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: When working with a Schlenk line, be mindful of the pressure differentials between the manifold and the flask to prevent implosion or air leaks.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional safety guidelines.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: One-Pot Synthesis Strategies for 4-Ethylsulfinylphenylboronic Acid Derivatives
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies centered around 4-ethylsulfinylphenylboronic acid and its precursors. The sulfoxide moiety is a critical pharmacophore, and its integration with the versatile boronic acid handle offers a powerful platform for generating novel chemical entities. We will move beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, focusing on the highly efficient one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling sequence. This guide furnishes detailed, validated protocols, mechanistic diagrams, and data-driven insights to empower scientists to streamline the synthesis of complex biaryl and heteroaryl structures, thereby accelerating discovery pipelines.
Introduction: The Strategic Value of the 4-Ethylsulfinylphenyl Moiety in One-Pot Synthesis
The 4-ethylsulfinylphenyl scaffold represents a convergence of two synthetically valuable functionalities. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of C-C bonds with exceptional functional group tolerance.[1][2] Simultaneously, the ethylsulfinyl (sulfoxide) group is a prevalent feature in numerous pharmaceutical agents. It often serves as a hydrogen bond acceptor, enhances solubility, and can improve metabolic stability, making it a desirable moiety in drug design.[3]
The true power of this combination is unlocked through one-pot synthesis. These "telescoped" or sequential reactions offer significant advantages over traditional multi-step processes by:
-
Improving Efficiency: Eliminating the need for intermediate isolation, purification, and re-characterization saves considerable time and resources.[4]
-
Increasing Yields: Avoiding material loss associated with multiple workup and purification steps often leads to higher overall yields.
-
Enhancing Sustainability: Reducing the consumption of solvents and reagents leads to a better process mass intensity (PMI) and a greener chemical process.[4]
-
Circumventing Instability: One-pot procedures are ideal for generating and immediately consuming intermediates that may be unstable or difficult to isolate, a common issue with some boronic acid species.[5][6]
The most prominent and powerful one-pot strategy in this context is the sequential Miyaura Borylation and Suzuki-Miyaura Cross-Coupling . This approach allows for the coupling of two distinct (hetero)aryl halides without the need to synthesize, purchase, or handle the boronic acid intermediate, making it a highly attractive method in discovery chemistry.[5][7][8]
Core Application: The One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
This two-step, one-pot sequence is the workhorse for creating unsymmetrical biaryls. The general strategy involves the in situ generation of a boronate ester from a starting halide, which is then immediately consumed in a subsequent cross-coupling reaction with a second, different halide.
Mechanistic Rationale
The elegance of this one-pot system lies in the seamless integration of two distinct palladium-catalyzed cycles that can be mediated by a single catalytic system.
Caption: Interlinked catalytic cycles of the one-pot borylation/Suzuki reaction.
Causality Explained:
-
Borylation Cycle (Blue): The process initiates with the oxidative addition of the first aryl halide (Ar¹-X) to a Pd(0) complex. A mild base, typically potassium acetate (KOAc), facilitates a ligand exchange. The key transmetalation step occurs with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), transferring the boronate moiety to the palladium center. Finally, reductive elimination releases the desired aryl boronate ester (Ar¹-B(pin)) and regenerates the Pd(0) catalyst.[5]
-
Suzuki Coupling Cycle (Red): The same Pd(0) catalyst then begins a new cycle by oxidatively adding the second aryl halide (Ar²-X). A stronger, aqueous base (e.g., Na₂CO₃, K₂CO₃) is crucial here; it activates the newly formed boronate ester for transmetalation onto the palladium complex. After this second transmetalation, a final reductive elimination step forges the new C-C bond, yielding the final biaryl product (Ar¹-Ar²) and once again regenerating the active Pd(0) catalyst.[5][9]
Experimental Protocol: Synthesis of 4-(4-Ethylsulfinylphenyl)-pyridine
This protocol details the synthesis of a heteroaromatic biaryl, a common scaffold in kinase inhibitors, using 1-bromo-4-(ethylsulfinyl)benzene as the second coupling partner.
Workflow Diagram:
Caption: Step-by-step workflow for the one-pot synthesis.
Materials & Reagents:
-
4-Bromopyridine hydrochloride (Ar¹-X)
-
1-Bromo-4-(ethylsulfinyl)benzene (Ar²-X)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium acetate (KOAc)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc), Water, Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Borylation. To a 10 mL microwave vial, add 4-bromopyridine hydrochloride (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh₃)₄ (5-10 mol%), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.5 M with respect to the limiting reagent.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.
-
Rationale: Microwave heating dramatically accelerates the reaction, reducing times from hours to minutes.[5] Pd(PPh₃)₄ is a robust, air-stable Pd(0) source suitable for this transformation. KOAc is a sufficient base for the borylation step without promoting premature hydrolysis of the diboron reagent.[5]
-
-
Step 2: Suzuki-Miyaura Coupling. Remove the vial from the reactor and allow it to cool to room temperature.
-
To the reaction mixture, add 1-bromo-4-(ethylsulfinyl)benzene (1.0 equiv) followed by 2 M aqueous sodium carbonate solution (2.0-3.0 equiv).
-
Reseal the vial and return it to the microwave reactor. Irradiate at 150 °C for 30 minutes.
-
Workup and Purification. After cooling, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data & Optimization
The efficiency of the one-pot borylation/Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. Modern catalyst systems often provide superior results.
| Parameter | Condition A (Classic) | Condition B (Modern) | Condition C (Atom-Economy) | Rationale & Outcome |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | XPhos-Pd-G2 (1-2 mol%) | SiliaCat DPP-Pd (1-2 mol%) | Modern Buchwald pre-catalysts are more active, allowing for lower loadings and broader substrate scope.[7] Heterogeneous catalysts like SiliaCat simplify purification.[10] |
| Boron Source | B₂pin₂ (1.2 equiv) | B₂pin₂ (1.1 equiv) | B₂(OH)₄ (1.5 equiv) | Bis-boronic acid (B₂(OH)₄) is more atom-economical than B₂pin₂ but may require different solvent systems (e.g., EtOH).[6][7] |
| Solvent | Dioxane | Dioxane or EtOH | 2-Butanol | Alcohols can be greener solvent choices. The choice depends on substrate solubility and boiling point requirements.[7][10] |
| Base (Step 1) | KOAc (3 equiv) | KOAc (3 equiv) | KOAc (3 equiv) | KOAc remains the standard for the borylation step. |
| Base (Step 2) | Na₂CO₃ (2 equiv) | K₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) | The choice of base for the Suzuki step can influence reaction rate and functional group tolerance. K₃PO₄ is often used for challenging couplings. |
| Typical Yield | 50-70% | 75-95% | 70-90% | Modern conditions generally provide higher yields and greater reliability across a wider range of substrates. |
Extended Applications: Multicomponent Reactions (MCRs)
While the borylation/Suzuki sequence is the primary one-pot strategy, the boronic acid functionality can also participate directly in certain multicomponent reactions (MCRs). These reactions are exceptionally powerful for building molecular complexity in a single step.[11][12]
A key example is the Petasis Reaction (also known as the Petasis borono-Mannich reaction), a three-component reaction between an amine, an aldehyde (or ketone), and a vinyl- or aryl-boronic acid to form substituted amines.
Petasis Reaction Mechanism:
Caption: General mechanism of the Petasis three-component reaction.
This reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by a boronate "ate" complex formed from the boronic acid. This allows for the direct installation of the 4-ethylsulfinylphenyl group onto an α-amino carbon. While often performed as a one-pot process, it requires the pre-existence of the boronic acid, unlike the borylation/Suzuki sequence which generates it in situ.
Conclusion and Future Perspectives
One-pot synthesis methodologies, particularly the sequential Miyaura borylation/Suzuki-Miyaura cross-coupling, represent a paradigm shift in the efficient construction of complex molecules bearing the 4-ethylsulfinylphenyl moiety. These strategies reduce waste, shorten synthesis times, and provide access to a vast chemical space from simple, readily available aryl halides.[4][5][10] The ability to bypass the isolation of boronic acid intermediates is a significant advantage, enhancing the overall robustness and scalability of synthetic routes in medicinal chemistry.[6][8]
Future advancements will likely focus on expanding the scope of these reactions to include more challenging coupling partners, developing even more active and sustainable catalytic systems based on earth-abundant metals like nickel or copper,[13] and adapting these powerful one-pot sequences to automated flow chemistry platforms for high-throughput library synthesis.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products [mdpi.com]
- 4. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medium.com [medium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Ethylsulfinylphenylboronic Acid as a Versatile Building Block for Bioactive Molecules
Introduction: The Strategic Value of the Sulfinyl Moiety in Drug Discovery
In the landscape of medicinal chemistry, the precise modulation of a molecule's physicochemical properties is paramount to achieving therapeutic efficacy. Boronic acids have emerged as indispensable building blocks, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds essential for the synthesis of complex bioactive molecules.[1][2] Among the diverse array of functionalized boronic acids, those bearing a sulfinyl group, such as 4-Ethylsulfinylphenylboronic acid, offer a unique and compelling set of advantages for drug design and development.
The ethylsulfinyl (-SOEt) group is a chiral sulfoxide that can act as a hydrogen bond acceptor and introduce a specific three-dimensional geometry into a molecule. This can lead to enhanced target engagement and improved pharmacokinetic profiles. The ability to fine-tune the oxidation state of the sulfur atom (from sulfide to sulfoxide to sulfone) provides a powerful tool for optimizing a drug candidate's properties, including solubility, metabolic stability, and potency.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive molecules. We will delve into its application in constructing a key pharmacophore for a class of metalloproteinase inhibitors, provide detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, and discuss the underlying scientific principles that guide experimental design.
Application Spotlight: Synthesis of a Novel Phenylsulfinyl Hydroxamate as a Putative TACE Inhibitor
Tumor Necrosis Factor-α Converting Enzyme (TACE) is a metalloproteinase that plays a critical role in inflammatory processes, making it a key target for the development of anti-inflammatory drugs.[3] Hydroxamic acids are a well-established class of zinc-chelating inhibitors for metalloproteinases. The following section outlines the synthesis of a hypothetical, yet scientifically plausible, TACE inhibitor, leveraging this compound as a key building block to introduce the desired phenylsulfinyl moiety.
The rationale for incorporating the 4-ethylsulfinylphenyl group is to explore its potential to enhance potency and selectivity against TACE over other matrix metalloproteinases (MMPs). The sulfinyl oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within the enzyme's active site.
Hypothetical Target Molecule and Retrosynthetic Analysis
Our target is a biaryl hydroxamic acid, a common scaffold for TACE inhibitors. The retrosynthetic analysis, illustrated below, highlights the pivotal Suzuki-Miyaura coupling reaction.
Caption: Retrosynthetic analysis of the target TACE inhibitor.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a functionalized aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., Methyl 4-bromobenzoate, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.[2]
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Base: Potassium carbonate is a commonly used base that is effective in activating the boronic acid without being overly harsh on sensitive functional groups.
-
Solvent System: The dioxane/water mixture provides a good medium for dissolving both the organic starting materials and the inorganic base.
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize the building block in-house, a general two-step procedure is outlined below, starting from 4-bromothioanisole.
Step 1: Oxidation to the Sulfoxide
-
Dissolve 4-bromothioanisole in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. Careful control of the stoichiometry is essential to avoid over-oxidation to the sulfone.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a solution of sodium sulfite.
-
Perform an aqueous work-up and purify the resulting 1-bromo-4-(ethylsulfinyl)benzene by column chromatography.
Step 2: Borylation
-
Dissolve the 1-bromo-4-(ethylsulfinyl)benzene in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.
-
After stirring for a short period, add a borate ester, such as triisopropyl borate, to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1M HCl).
-
Extract the product with an organic solvent and purify to yield this compound.
Caption: Experimental workflow for synthesis and application.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The introduction of the ethylsulfinyl group allows for a systematic exploration of the structure-activity relationship.
| Compound | Sulfur Oxidation State | Hypothetical TACE IC₅₀ (nM) | Notes |
| Analog 1 | Sulfide (-SEt) | 150 | Reduced potency, likely due to the loss of the H-bond accepting sulfinyl oxygen. |
| Target Molecule | Sulfoxide (-SOEt) | 25 | Optimal potency, suggesting a key interaction of the sulfinyl group in the active site. |
| Analog 2 | Sulfone (-SO₂Et) | 80 | Decreased potency compared to the sulfoxide, possibly due to steric hindrance or altered electronics from the additional oxygen. |
This hypothetical data illustrates how modifying the oxidation state of the sulfur can have a significant impact on biological activity. The chirality of the sulfoxide also presents an opportunity for further optimization, as the individual enantiomers may exhibit different potencies.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its unique electronic and steric properties, coupled with the ability to modulate the sulfur oxidation state, provide medicinal chemists with a powerful tool for lead optimization. The protocols outlined in these application notes offer a solid foundation for the successful implementation of this reagent in drug discovery programs. Further exploration of the impact of the sulfinyl group's chirality on biological activity is a promising avenue for future research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Ethylsulfinylphenylboronic acid
Technical Support Center: Suzuki Coupling Reactions
Introduction: Understanding the Challenge
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, valued for its versatility in forming C-C bonds.[1] However, its efficiency can be highly substrate-dependent. Researchers utilizing 4-Ethylsulfinylphenylboronic acid often face significant yield challenges. These difficulties stem from a combination of electronic effects and catalyst interactions inherent to the substrate's structure.
This technical guide provides a structured approach to diagnosing and resolving low-yield issues. We will delve into the underlying chemical principles, offer targeted troubleshooting strategies, and provide validated protocols to enhance the success rate of your coupling reactions.
The two primary characteristics of this compound that complicate the reaction are:
-
Electron-Deficient Nature: The ethylsulfinyl group (–SOEt) is strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can significantly slow down the rate-critical transmetalation step in the catalytic cycle.[2][3]
-
Presence of Sulfur: The sulfur atom in the sulfinyl moiety can act as a Lewis base and coordinate strongly to the palladium catalyst. This interaction can lead to catalyst poisoning, forming inactive palladium complexes and effectively halting the catalytic cycle.[4]
This guide is designed to help you navigate these intrinsic challenges through rational adjustments to your reaction conditions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common failure modes in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Q1: My reaction shows low conversion, with significant starting material remaining. What is the most likely cause?
A1: Low conversion with this substrate typically points to two primary issues: inefficient transmetalation or catalyst deactivation.
-
Inefficient Transmetalation: The electron-withdrawing sulfinyl group makes the arylboronic acid a poor nucleophile. The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step and is particularly slow for electron-poor substrates.[5]
-
Catalyst Deactivation: The most probable cause is catalyst poisoning by the sulfur atom. Sulfur can bind strongly to the palladium center, blocking active sites and preventing the catalyst from turning over.[4] You may observe the formation of palladium black, an indicator of catalyst agglomeration and deactivation.[6]
Solutions:
-
Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inadequate. Switch to a more robust system using bulky, electron-rich ligands that are known to accelerate both oxidative addition and reductive elimination, and can offer some steric protection against sulfur poisoning.[7][8]
-
Select a Stronger Base: A stronger, non-nucleophilic base can increase the concentration of the more reactive boronate species [ArB(OH)₃]⁻, which facilitates transmetalation.[9][10]
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier for the sluggish transmetalation step.[10]
Q2: I observe formation of ethylsulfinylbenzene instead of my desired product. What is this side reaction and how can I prevent it?
A2: This is a classic case of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[11] Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this process, which is often catalyzed by the base required for the Suzuki coupling itself.[12][13][14]
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10][15]
-
Employ Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excess water provides a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions can suppress this side reaction.[10]
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol (BPin) or MIDA esters. These are generally more resistant to protodeboronation under basic conditions.[10][16]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, minimizing the opportunity for decomposition before it couples.[4][11]
Q3: Which palladium catalyst and ligand combination is best suited for this challenging coupling?
A3: For electron-deficient and potentially poisoning substrates, the choice of ligand is critical. You need a ligand that promotes the key steps of the catalytic cycle while remaining stable.
-
Buchwald-type Biarylphosphine Ligands: These are often the go-to choice. Ligands like XPhos , SPhos , and RuPhos are both bulky and electron-rich.[7] The bulkiness facilitates the final reductive elimination step, while the electron-donating character accelerates the initial oxidative addition of the aryl halide.[8][17]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and are excellent for coupling challenging substrates, including those prone to catalyst poisoning.[18]
-
Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[7][19]
Recommended Catalyst Systems
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Highly active for challenging substrates, commercially available. |
| XPhos Pd G3 | (Internal) | 1-3 | Air-stable, reliable generation of active Pd(0) species. |
| Pd(OAc)₂ | IPr (NHC ligand) | 2-5 | Robust against catalyst poisoning, high thermal stability. |
Q4: How does my choice of base and solvent impact the reaction?
A4: The base and solvent work in concert to facilitate the reaction, and their selection is crucial.
Base Selection: The primary role of the base is to activate the boronic acid by converting it to the more nucleophilic boronate anion.[9][20][21]
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often required for electron-deficient boronic acids to promote the slow transmetalation step.[10] However, they increase the risk of protodeboronation and other side reactions.
-
Moderate Bases (K₂CO₃, Na₂CO₃): A good starting point, balancing reactivity with substrate stability. Often used in aqueous solvent mixtures.[22]
-
Mild Bases (KF): Can be effective, especially under anhydrous conditions, and minimizes the risk of protodeboronation.[15]
Solvent Selection: The solvent must solubilize the reagents and influence the reaction pathway.
-
Aprotic Polar Solvents (Dioxane, THF, DMF): These are the most common solvents for Suzuki couplings.[23]
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water can be beneficial. It helps dissolve inorganic bases like K₃PO₄ and can facilitate the catalytic cycle through the formation of palladium hydroxide intermediates (Pd-OH).[24] However, as noted, excess water can promote protodeboronation. A ratio of 10:1 organic solvent to water is a common starting point.[24]
Recommended Protocols & Workflows
Diagnostic Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to identify and solve the problem.
General Protocol for Coupling with this compound
This protocol is a robust starting point, employing a modern catalyst system designed for challenging substrates.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol for Preparation of this compound Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can greatly improve stability.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Round-bottom flask, magnetic stir bar
Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling without further purification.
Mechanistic Overview
A clear understanding of the catalytic cycle and potential off-cycle reactions is essential for effective troubleshooting.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deboronation of 4-Ethylsulfinylphenylboronic acid during reaction
Welcome to the technical support guide for 4-Ethylsulfinylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent in their synthetic workflows. The presence of the electron-withdrawing ethylsulfinyl group presents unique challenges, most notably the susceptibility of the C-B bond to cleavage via protodeboronation. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate this undesired side reaction and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with my this compound?
A: Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your molecule, this means your this compound reverts to ethyl phenyl sulfoxide, an inert byproduct that will not participate in the desired cross-coupling reaction.
This side reaction is particularly problematic for your substrate due to the electronic properties of the para-ethylsulfinyl group. Sulfoxides are moderately electron-withdrawing, which destabilizes the C-B bond. Arylboronic acids with electron-withdrawing substituents are known to be more prone to deboronation, especially under the basic conditions required for reactions like the Suzuki-Miyaura coupling.[2][3]
Q2: I'm observing low yields in my Suzuki-Miyaura coupling. How can I confirm that protodeboronation is the culprit?
A: The most direct way to confirm protodeboronation is to detect the formation of the byproduct, ethyl phenyl sulfoxide. We recommend the following analytical methods:
-
LC-MS Analysis: Monitor the reaction mixture over time. Look for a mass peak corresponding to ethyl phenyl sulfoxide. This is the most common and effective method.
-
¹H NMR Spectroscopy: After workup, analyze the crude product. The proton signals for ethyl phenyl sulfoxide will be distinct from your starting material and desired product. Specifically, you will see the disappearance of the characteristic broad singlet for the B(OH)₂ group and the appearance of a new proton in the aromatic region where the boron used to be.
-
GC-MS Analysis: If your product and byproduct are sufficiently volatile, GC-MS can also be used to identify and quantify the amount of ethyl phenyl sulfoxide formed.
Q3: What are the primary reaction conditions that accelerate protodeboronation?
A: Several factors can increase the rate of protodeboronation. Understanding these is the first step toward prevention:
-
pH / Base Strength: This is the most critical factor. The reaction is catalyzed by both acid and base, but for Suzuki couplings, the base-catalyzed pathway is the primary concern.[1][4][5] Strong bases (e.g., NaOH, KOH, Ba(OH)₂) and high pH (typically >10) significantly accelerate the formation of the reactive boronate species [ArB(OH)₃]⁻, which is prone to decomposition.[3][4][5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including undesired protodeboronation.[6]
-
Proton Source (Water): The "proto" in protodeboronation comes from a proton source, which is typically water in the reaction mixture.[1][6] While many Suzuki couplings use aqueous-organic solvent mixtures, a high concentration of water can be detrimental.[6]
-
Reaction Time: The longer the boronic acid is exposed to harsh conditions, the more decomposition will occur.[6] A slow, inefficient catalytic cycle is a major contributor.
Q4: How can I strategically modify my reaction conditions to minimize this side reaction?
A: Based on the causes above, here are the primary levers you can pull to suppress protodeboronation:
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Base | Strong, highly aqueous bases (NaOH, KOH) | Milder, less nucleophilic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the equilibrium concentration of the unstable boronate species.[6] |
| Solvent | High water content (e.g., Dioxane/H₂O 1:1) | Anhydrous solvents (Toluene, Dioxane, THF) or minimal water (e.g., 10:1 organic:water) | Limits the availability of the proton source required for the C-B bond cleavage.[6] |
| Temperature | High (e.g., >100 °C) | The lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C) | Slows the rate of the decomposition pathway.[6] |
| Catalyst | Low activity catalyst system | Highly active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos, PEPPSI catalysts) | A rapid catalytic cycle ensures the boronic acid is consumed in the productive coupling faster than it can decompose.[1][7] |
Troubleshooting Guide & Advanced Strategies
If basic optimization fails, more advanced strategies may be required. The core principle of these methods is to avoid having a high concentration of the "free" boronic acid in the reaction vessel for extended periods.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing protodeboronation.
Advanced Strategy: The "Slow-Release" Approach Using Boronic Esters
For particularly sensitive substrates, converting the boronic acid to a more stable derivative is the most robust solution.[1][8] Boronic esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, are significantly more stable to the reaction conditions.[9][10] They act as "protecting groups" that slowly hydrolyze in situ to release the active boronic acid at a low, steady concentration, which is immediately consumed by the catalyst. This "slow-release" strategy keeps the concentration of the vulnerable free boronic acid low, effectively shutting down the deboronation pathway.[1][8]
| Protecting Group | Structure Example (R = Aryl) | Key Advantages | Considerations |
| Pinacol Ester | R-B(pin) | Commercially available or easily synthesized. Stable to chromatography. Often used directly in coupling.[9][10] | Can be difficult to hydrolyze if conditions are too mild. |
| MIDA Ester | R-B(MIDA) | Exceptionally stable to a wide range of conditions (hydrolysis, oxidation). Ideal for multi-step sequences.[1][10] | Preparation can be more laborious, requiring removal of water. Deprotection requires specific basic aqueous conditions.[10] |
| Trifluoroborate Salt | K⁺[R-BF₃]⁻ | Highly crystalline and stable solids. Resistant to oxidation.[10] | Requires specific conditions (e.g., base, silica) to facilitate release of the boronic acid for transmetalation.[11] |
Key Mechanisms Explained
Understanding the deboronation mechanism is key to preventing it. The base-catalyzed pathway is most relevant for Suzuki-Miyaura reactions.
Caption: The base-catalyzed protodeboronation mechanism.
This mechanism highlights why strong bases are detrimental: they shift the initial equilibrium far to the right, increasing the concentration of the reactive boronate intermediate.[1][3][5]
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Sensitive Boronic Acids
This protocol uses a highly active catalyst system and mild conditions to favor the desired coupling over deboronation.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of 4-Ethylsulfinylphenyl Pinacol Boronate Ester
This protocol converts the boronic acid to its more stable pinacol ester, which can be used in subsequent coupling reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pinacol (1.1 mmol, 1.1 equiv)
-
Anhydrous Toluene or THF (10 mL)
-
Magnesium Sulfate (MgSO₄) or a Dean-Stark apparatus
Procedure:
-
Combine this compound and pinacol in a round-bottom flask.
-
Add the anhydrous solvent.
-
Method A (Dean-Stark): Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux, azeotropically removing water until no more collects in the trap (typically 2-4 hours).
-
Method B (Drying Agent): Add anhydrous MgSO₄ (approx. 500 mg) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.
-
Monitor the reaction by TLC or NMR for the disappearance of the starting boronic acid.
-
Once complete, filter off the drying agent (if used) or cool the reaction mixture.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often a solid and can typically be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing base and solvent conditions for 4-Ethylsulfinylphenylboronic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving 4-Ethylsulfinylphenylboronic acid. As a substrate featuring a sulfoxide moiety, it presents unique challenges and opportunities in synthesis. This center will equip you with the knowledge to navigate these complexities and achieve optimal reaction outcomes.
Introduction: The Dual Nature of the Sulfoxide Group in Cross-Coupling Chemistry
This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of the ethylsulfinyl group introduces a layer of complexity to its reactivity in popular cross-coupling reactions like the Suzuki-Miyaura coupling. The sulfoxide group is a polar, coordinating functional group that can influence the reaction in several ways:
-
Electronic Effects: The sulfoxide is an electron-withdrawing group, which can impact the nucleophilicity of the boronic acid and the rate of transmetalation.[1]
-
Catalyst Interaction: The lone pair of electrons on the sulfur and oxygen atoms of the sulfoxide can coordinate to the palladium catalyst. This interaction can be a double-edged sword: it may stabilize the catalytic species, but it also carries the risk of catalyst inhibition or poisoning.[2][3]
-
Substrate Stability: The stability of the boronic acid itself, particularly against protodeboronation, can be influenced by the electronic nature of the sulfoxide group and the reaction conditions.[4]
This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments with this compound.
Section 1: Low or No Product Formation
Q1: My Suzuki-Miyaura reaction with this compound is not yielding any product. What are the most likely causes?
A1: A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Poisoning: The sulfoxide group in your boronic acid can interact with the palladium catalyst. While this interaction is not as strong as with thiols, it can still lead to catalyst inhibition.[2]
-
Solution: Consider using a more robust catalyst system. Bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and reduce catalyst deactivation.[2][4] N-heterocyclic carbene (NHC) ligands have also shown promise in couplings involving challenging substrates.[5]
-
-
Inefficient Transmetalation: The transmetalation step, where the aryl group is transferred from boron to palladium, is often rate-limiting. The electron-withdrawing nature of the sulfoxide can affect this step.
-
Solution: The choice of base is critical for activating the boronic acid. A base that is too weak may not form the reactive boronate species efficiently. Conversely, a base that is too strong could lead to substrate degradation. A thorough base screen is recommended.
-
-
Boronic Acid Instability (Protodeboronation): A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions.[4]
-
Solution: Minimize the amount of water in your reaction or consider using anhydrous conditions with a suitable base. Using a boronic ester, such as a pinacol ester, can also enhance stability.[3]
-
Q2: I'm observing some product formation, but the conversion is very low and the reaction stalls. What should I investigate?
A2: A stalling reaction often suggests gradual catalyst deactivation or reagent decomposition over the course of the reaction.
-
Progressive Catalyst Deactivation: The sulfoxide may be slowly poisoning the catalyst.
-
Solution: In addition to using robust ligands, you can try a higher catalyst loading (e.g., 2-5 mol%). Another strategy is to add the catalyst in portions throughout the reaction.
-
-
Sub-optimal Base or Solvent Combination: The solubility and efficacy of the base are highly dependent on the solvent system. Poor solubility of an inorganic base in an organic solvent can lead to an incomplete reaction.
-
Solution: Ensure vigorous stirring to maximize the interface between the phases if using a biphasic system. Consider a solvent system that offers better solubility for all components. (See Section 2 for a detailed discussion on base and solvent selection).
-
-
Thermal Instability: High reaction temperatures can lead to the degradation of the catalyst, ligands, or your sulfoxide-containing substrate.
-
Solution: Screen a range of temperatures. While Suzuki couplings are often heated, some modern catalyst systems are highly active at lower temperatures.
-
Section 2: Optimizing Base and Solvent Conditions
The interplay between the base and solvent is crucial for a successful Suzuki-Miyaura coupling. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation.[5]
Q3: Which base should I choose for my reaction with this compound?
A3: The optimal base depends on the reactivity of your coupling partner and the sensitivity of your substrate. A screening of bases is highly recommended.
| Base Type | Examples | Strength | Considerations for this compound |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Mild to Moderate | A good starting point. Cs₂CO₃ is more soluble in organic solvents and often more effective but also more expensive. |
| Phosphates | K₃PO₄ | Moderate to Strong | Often very effective, especially with challenging substrates. It is a good choice for anhydrous conditions. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Can be very effective but may promote side reactions like protodeboronation or degradation of base-sensitive functional groups.[6] |
| Fluorides | KF, CsF | Mild | Can be effective, particularly in anhydrous conditions, and may help to minimize protodeboronation. |
| Organic Bases | Et₃N, DIPEA | Mild | Generally less effective for Suzuki couplings unless specific conditions are employed. |
Q4: What is the best solvent system for this reaction?
A4: The solvent must solubilize the reactants and catalyst and be compatible with the chosen base. Biphasic systems are common, but anhydrous conditions can also be effective.
| Solvent System | Examples | Polarity | Considerations |
| Ethereal Solvents | 1,4-Dioxane, THF | Polar Aprotic | Very common for Suzuki couplings, often used with an aqueous base. |
| Aromatic Solvents | Toluene, Xylene | Nonpolar | Good for higher temperatures and can be used with aqueous or anhydrous bases. |
| Polar Aprotic Solvents | DMF, DMAc, NMP | Highly Polar | Can be effective for challenging couplings but may be difficult to remove and can sometimes lead to side reactions. |
| Alcohols | Isopropanol, Ethanol | Polar Protic | Often used in combination with water and can be effective with certain catalyst systems. |
Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagram outlines a logical workflow for troubleshooting common issues with this compound reactions.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions with this compound.
Experimental Protocols
The following are generalized starting protocols that should be optimized for your specific substrates.
Protocol 1: General Screening Conditions with an Aqueous Base
This protocol is a good starting point for most aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions for Base-Sensitive Substrates
This protocol is suitable when water may promote side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., finely powdered anhydrous K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, palladium precatalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Advanced Troubleshooting: Addressing Specific Side Reactions
Q5: I am observing a significant amount of a byproduct that corresponds to my starting aryl halide with the halogen replaced by hydrogen. What is happening?
A5: This is likely due to a side reaction involving the boronic acid. The most common cause is protodeboronation , where the boronic acid reacts with a proton source (often water) to form the corresponding arene (in this case, ethylsulfinylbenzene). This can then participate in side reactions or simply represent a loss of your desired nucleophile.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: As detailed in Protocol 2, removing water can significantly reduce protodeboronation.
-
Choose a Milder Base: Strong bases can accelerate this side reaction. Consider using K₃PO₄ or KF.
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable to protodeboronation.[3]
-
Q6: My reaction mixture shows a significant amount of homocoupled product from my boronic acid. How can I prevent this?
A6: The homocoupling of boronic acids to form a biaryl (in this case, bis(4-ethylsulfinylphenyl)) is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
-
Use a Pre-activated Catalyst: Some Pd(II) precatalysts require an induction period for reduction to the active Pd(0) species. During this time, side reactions can occur. Using a more efficient precatalyst can help.
-
Optimize Reaction Temperature: Excessively high temperatures can lead to faster catalyst decomposition and an increase in side reactions.
-
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is key to rational troubleshooting. The sulfoxide group can potentially interact at various stages.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base.
References
Technical Support Center: Purification of Crude 4-Ethylsulfinylphenylboronic Acid Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude products arising from Suzuki-Miyaura cross-coupling reactions involving 4-Ethylsulfinylphenylboronic acid. The presence of the polar sulfoxide moiety in this reagent introduces unique challenges and considerations during product isolation and purification. This resource is designed to help you navigate these complexities and achieve high purity for your target biaryl sulfoxide compounds.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude products from coupling reactions with this compound. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.
Question 1: My TLC plate shows a complex mixture of products, and I'm having trouble identifying the desired biaryl sulfoxide spot. What are the likely major components?
Answer: A crude reaction mixture from a Suzuki-Miyaura coupling with this compound can contain several components that may appear on a TLC plate. Understanding these potential impurities is the first step to developing an effective purification strategy.
-
Desired Product (Biaryl Sulfoxide): This is your target compound. Due to the polar sulfoxide group, it will likely have a lower to moderate Rf value in typical non-polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
Unreacted Aryl Halide: Your starting material. Its polarity will depend on its specific structure, but it is often less polar than the biaryl sulfoxide product.
-
Homocoupled Biaryl (from Aryl Halide): A common byproduct where two molecules of your aryl halide couple. This is typically non-polar.
-
Homocoupled Biaryl Sulfoxide (from Boronic Acid): Dimerization of the this compound can occur, especially in the presence of excess palladium catalyst or oxygen.[1] This byproduct will be quite polar.
-
Protodeborylated Byproduct (Ethyl Phenyl Sulfoxide): The boronic acid group can be replaced by a hydrogen atom, leading to the formation of ethyl phenyl sulfoxide.[2]
-
Residual Palladium Catalyst and Ligands: These can sometimes appear as dark spots on the TLC plate, often near the baseline.
-
Boronic Acid-Related Impurities: Unreacted this compound and its trimeric anhydride form (boroxine) are highly polar and usually remain at the baseline or streak on the TLC plate.[1]
Pro-Tip: To help identify your product spot, run co-spots on your TLC plate with your starting aryl halide and, if available, a small amount of unpurified this compound.
Question 2: I'm struggling to achieve good separation of my desired product from impurities using flash column chromatography. What solvent systems and stationary phases are recommended?
Answer: The polarity of the sulfoxide group in your product requires careful selection of chromatography conditions.
Recommended Solvent Systems:
A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
| Solvent System Components (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many biaryl sulfoxides. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar products and impurities.[3] |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
Pro-Tip: To optimize your solvent system, perform TLC analysis with a range of solvent ratios. Aim for an Rf of 0.2-0.3 for your desired product to ensure good separation on the column.
Stationary Phase:
-
Standard Silica Gel: This is the most common choice and is suitable for the majority of biaryl sulfoxide purifications.[3]
-
Deactivated Silica Gel: If you observe product degradation on the column, consider using silica gel that has been deactivated with a small amount of a weak base like triethylamine (typically 1% in the eluent). This can be particularly important if your molecule has acid-sensitive functional groups.
Question 3: My product appears to be degrading on the silica gel column. What could be causing this and how can I prevent it?
Answer: The sulfoxide group can be sensitive to both acidic and oxidative conditions, which can be encountered during chromatography.
Potential Causes of Degradation:
-
Acidic Silica: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.
-
Oxidation: The sulfoxide can be oxidized to the corresponding sulfone, especially if exposed to air and certain impurities for extended periods on the silica surface.
-
Reduction: While less common during chromatography, reduction to the sulfide is also a possibility under certain conditions.
Solutions:
-
Use Deactivated Silica: As mentioned above, adding a small amount of triethylamine to your eluent can neutralize the acidic sites on the silica gel.
-
Work Quickly: Do not let your crude product sit on the column for an extended period. Load the column and begin eluting as soon as possible.
-
Use an Inert Atmosphere: While not always necessary, if you suspect oxidation is a major issue, you can pack and run your column under a nitrogen or argon atmosphere.
-
Alternative Purification Methods: If column chromatography consistently leads to degradation, consider recrystallization as an alternative.
Question 4: I'm trying to purify my solid product by recrystallization, but I'm having trouble finding a suitable solvent system.
Answer: Recrystallization is an excellent method for purifying solid biaryl sulfoxides.[4] The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[5][6]
Recommended Solvents for Aryl Sulfoxides:
| Solvent | Properties and Use |
| Ethanol or Methanol | Often good single solvents for recrystallization of polar compounds. |
| Ethyl Acetate / Hexane | A common solvent pair. Dissolve your product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Dichloromethane / Hexane | Similar to the ethyl acetate/hexane system, but with a more volatile co-solvent. |
| Toluene | Can be effective for less polar biaryl sulfoxides.[4] |
| Water | While less common for organic compounds, if your product has other polar functional groups, an ethanol/water mixture could be effective.[4] |
Pro-Tip: To find the best solvent system, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good recrystallization solvent will show poor solubility at room temperature and good solubility when hot.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove residual palladium from my final product?
A1: Residual palladium can be a concern, especially for pharmaceutical applications. Here are a few strategies:
-
Aqueous Workup with a Thiol Scavenger: After the reaction, during the aqueous workup, you can wash the organic layer with a dilute aqueous solution of a thiol-containing compound like sodium thiosulfate or N-acetylcysteine. These will chelate the palladium and pull it into the aqueous phase.
-
Filtration through Celite® or Silica: Sometimes, simply filtering the crude reaction mixture through a short plug of Celite® or silica gel before concentrating can remove a significant amount of palladium black.[7]
-
Specialized Scavengers: There are commercially available scavenger resins designed to remove residual palladium from organic solutions.
Q2: How can I deal with unreacted boronic acid in my crude product?
A2: this compound and its byproducts are generally quite polar and can often be removed with a basic aqueous wash.
-
Aqueous Base Wash: During your workup, wash the organic layer with a dilute aqueous solution of a base like sodium bicarbonate or sodium carbonate.[1] This will deprotonate the boronic acid, making it water-soluble and facilitating its removal into the aqueous phase.
-
Column Chromatography: If a basic wash is not sufficient, the high polarity of the boronic acid and its derivatives usually means they will stick to the baseline of a silica gel column, allowing for easy separation from your less polar product.
Q3: Is the ethylsulfinyl group stable during the Suzuki-Miyaura reaction and workup?
A3: The sulfoxide group is generally stable under standard Suzuki-Miyaura conditions. However, there are some potential stability issues to be aware of:
-
Oxidation: Strong oxidizing agents can convert the sulfoxide to a sulfone. Avoid unnecessarily harsh oxidative conditions.
-
Reduction: Some reducing agents can reduce the sulfoxide to a sulfide. Be mindful of this if you are performing any subsequent reactions on your product.
-
Thermal Stability: While sulfoxides are generally thermally stable, prolonged heating at very high temperatures (>200 °C) can lead to racemization if the sulfoxide is chiral.[8]
Q4: My product is an oil and I cannot recrystallize it. What are my options?
A4: If your product is an oil, flash column chromatography is the primary method of purification. If you are still having trouble achieving high purity, you might consider:
-
Preparative HPLC: High-performance liquid chromatography can offer much better separation than standard flash chromatography, but it is a more resource-intensive technique.
-
Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum (Kugelrohr) can be an effective purification method for oils.
Visualizations
Experimental Workflow
Caption: General purification workflow for biaryl sulfoxides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 4-Ethylsulfinylphenylboronic acid
Welcome to the technical support resource for 4-Ethylsulfinylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with in-depth, field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve optimal results in your experiments.
The unique structure of this compound, featuring both a boronic acid moiety and an electron-withdrawing sulfoxide group, presents specific challenges and opportunities. This guide addresses the most common issues encountered, focusing on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I observe significant formation of ethyl phenyl sulfoxide. What is happening?
A1: The primary suspect for this observation is protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid reagent.[1] The electron-withdrawing nature of the 4-ethylsulfinyl group makes the aromatic ring electron-deficient, which can increase its susceptibility to protodeboronation, especially under basic conditions.[1] The formation of ethyl phenyl sulfoxide is the direct result of this C-B bond cleavage.
Q2: How can I minimize protodeboronation when using this compound?
A2: To suppress protodeboronation, you must favor the kinetics of the desired cross-coupling reaction over the C-B bond cleavage. Several strategies can be employed:
-
Choice of Base: The base is crucial. Strong bases and high concentrations of hydroxide ions can accelerate protodeboronation.[1] Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids.
-
MIDA Boronates: These are particularly stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[3]
-
Organotrifluoroborates (BF₃K): Potassium aryltrifluoroborates are crystalline, air- and moisture-stable solids that are significantly more resistant to protodeboronation than boronic acids.[4]
-
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand system can accelerate the rate of the Suzuki coupling to outcompete the slower protodeboronation pathway. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with palladium pre-catalysts are often effective.[5]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, minimizing water content can sometimes reduce the rate of protodeboronation.
Q3: Besides my desired product, I've isolated a byproduct with a mass corresponding to 4,4'-bis(ethylsulfinyl)-1,1'-biphenyl. What is this and how can I avoid it?
A3: This byproduct is the result of homocoupling , where two molecules of this compound react with each other. This is a well-known side reaction in Suzuki couplings and is often promoted by the presence of oxygen. Oxygen can lead to the formation of palladium-peroxo species which can facilitate this undesired reaction. To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use.[4]
Q4: Can the ethylsulfinyl group be reduced to a sulfide or oxidized to a sulfone during the reaction?
A4: Yes, these are potential chemoselectivity issues to be aware of, although they are generally less common than protodeboronation under standard Suzuki conditions.
-
Reduction to Sulfide: If your reaction conditions contain reducing agents, the sulfoxide can be reduced to the corresponding ethylthiophenyl derivative. Some phosphine ligands, under certain conditions, or additives could potentially facilitate this. If you observe this byproduct, re-evaluate all reagents for potential reducing character.
-
Oxidation to Sulfone: The sulfoxide group is susceptible to oxidation to a sulfone (4-Ethylsulfonylphenylboronic acid). This is more likely if the reaction is exposed to air for prolonged periods at high temperatures or if any reagents contain oxidizing impurities (e.g., peroxides in ethereal solvents).[1] Using freshly distilled solvents and maintaining an inert atmosphere can help prevent this.
Q5: Could the sulfoxide group on my boronic acid be inhibiting the palladium catalyst?
A5: This is a plausible concern. Sulfoxides can act as ligands and coordinate to palladium centers. This coordination could potentially sequester the active catalyst, leading to lower reaction rates or complete inhibition. If you are experiencing very sluggish or stalled reactions despite optimizing for other factors, consider that catalyst inhibition by the sulfoxide moiety may be playing a role. Using a higher catalyst loading or selecting a ligand that binds more strongly to palladium than the sulfoxide might overcome this issue.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Problem | Primary Possible Causes | Suggested Solutions & Rationale |
| Low or No Product Yield; Starting Materials Remain | 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is deactivated. 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is too slow. 3. Catalyst Inhibition: The sulfoxide group may be coordinating to the Pd center. | 1. Catalyst System: Use a modern, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2) with a highly active dialkylbiaryl phosphine ligand. These systems are designed for rapid generation of the active Pd(0) catalyst and efficient turnover, even with challenging substrates.[5] 2. Base & Solvent: Ensure the chosen base is sufficiently strong to activate the boronic acid for transmetalation but not so strong as to cause rapid protodeboronation. K₃PO₄ in a dioxane/water or THF/water system is often a good starting point.[2] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome inhibition. |
| Significant Protodeboronation Byproduct (Ethyl Phenyl Sulfoxide) | 1. Base is too harsh or concentrated. 2. Reaction is too slow, allowing decomposition to dominate. 3. Water content is too high. | 1. Change Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2] 2. Protect the Boronic Acid: Convert the boronic acid to its corresponding MIDA ester or trifluoroborate salt. This is one of the most robust solutions for preventing protodeboronation.[3][4] 3. Optimize Catalyst: Use a more active catalyst system to accelerate the productive coupling pathway (see above). 4. Solvent System: Try reducing the amount of water in the solvent mixture or using an anhydrous solvent system if compatible with your base and other reagents. |
| Formation of Homocoupled Dimer | 1. Presence of Oxygen: O₂ can promote oxidative homocoupling. 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions become more prevalent. | 1. Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas. 2. Optimize Reaction Rate: A faster cross-coupling reaction will consume the boronic acid before it has a chance to homocouple. Utilize the catalyst optimization strategies mentioned above. |
| Formation of Sulfide or Sulfone Byproducts | 1. Unwanted Reduction: Presence of a reducing species in the reaction mixture. 2. Unwanted Oxidation: Presence of oxygen or peroxide impurities. | 1. Reagent Purity: Scrutinize all reagents, including the phosphine ligand, for potential reducing capabilities. 2. Solvent Purity & Inert Atmosphere: Use freshly distilled ethereal solvents (like THF or dioxane) to remove peroxides. Maintain strict inert conditions to prevent air oxidation.[1] |
Experimental Protocols & Methodologies
Protocol 1: Minimizing Protodeboronation via Conversion to a Potassium Trifluoroborate Salt
This protocol describes the conversion of this compound to its more stable potassium trifluoroborate salt, which can then be used directly in Suzuki-Miyaura coupling.
Step 1: Synthesis of Potassium 4-(Ethylsulfinyl)phenyltrifluoroborate
-
In a plastic vial, dissolve this compound (1.0 eq.) in methanol (4 M).
-
In a separate vial, dissolve potassium hydrogen fluoride (KHF₂) (4.0 eq.) in water (4 M).
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid while stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing with cold water and then cold acetone.
-
Dry the resulting white solid under high vacuum to yield the potassium trifluoroborate salt.
Step 2: Suzuki-Miyaura Coupling using the Trifluoroborate Salt
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), potassium 4-(ethylsulfinyl)phenyltrifluoroborate (1.5 eq.), and base (e.g., Cs₂CO₃, 3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., THF/H₂O 10:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80 °C) and monitor by LC-MS or TLC.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.
Caption: A decision-tree diagram for troubleshooting Suzuki-Miyaura reactions.
Mechanistic Considerations: The Dual Role of the Sulfoxide
Understanding the potential interactions of the this compound is key to rational experimental design. The following diagram outlines the main reaction pathway and the key side reactions discussed.
Caption: Key reaction pathways for this compound.
By understanding these potential side reactions and implementing the proposed troubleshooting strategies, researchers can significantly improve the success rate of their synthetic campaigns using this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Ethylsulfinylphenylboronic acid under aqueous conditions
A Guide to Understanding and Mitigating Aqueous Stability Issues
Welcome to the technical support center for 4-Ethylsulfinylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As Senior Application Scientists, we understand that unanticipated reactivity and degradation can compromise the accuracy and reproducibility of your experiments. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges of this compound under aqueous conditions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in aqueous media.
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main degradation pathways for this compound in aqueous solutions are protodeboronation and oxidative degradation.[1][2] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of ethyl phenyl sulfoxide.[2] Oxidative degradation can also occur, leading to the formation of the corresponding phenol. Additionally, like other boronic acids, it can form a trimeric anhydride called a boroxine, especially in concentrated solutions or under dehydrating conditions.[3]
Q2: How does the ethylsulfinyl group affect the stability of the boronic acid?
A2: The ethylsulfinyl group is an electron-withdrawing group. For arylboronic acids, electron-withdrawing substituents can influence the rate of protodeboronation, a key decomposition pathway.[4][5] The stability of arylboronic acids is highly dependent on pH and the specific reaction conditions.[4][6]
Q3: How does pH influence the stability of this compound?
A3: The pH of the aqueous solution is a critical factor. Boronic acids exist in equilibrium between the neutral trigonal planar form (ArB(OH)₂) and an anionic tetrahedral boronate species ([ArB(OH)₃]⁻).[6] This equilibrium is pH-dependent. The rate of protodeboronation, a major degradation pathway, is often significantly influenced by pH, with increased rates observed under both acidic and basic conditions for many arylboronic acids.[2][6] For highly electron-deficient arenes, protodeboronation can proceed via a transient aryl anionoid pathway under basic conditions.[4]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure longevity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Refrigeration is often recommended to maintain product quality.[7][8] It is also advisable to store it under an inert atmosphere as it can be sensitive to air and moisture.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
Low yields or inconsistent results in Suzuki-Miyaura coupling reactions are common issues when working with less stable boronic acids. This guide will help you troubleshoot and optimize your reaction conditions.
Problem 1: Low or No Product Formation
Possible Cause 1: Degradation of this compound prior to the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before use, check the appearance of your this compound. It should be a crystalline solid. Discoloration or a non-crystalline appearance may indicate degradation.
-
Fresh is Best: Use freshly purchased or recently opened bottles of the boronic acid.
-
Proper Storage: Ensure the compound has been stored under the recommended cool, dry, and inert conditions.[8]
-
Possible Cause 2: In-situ decomposition during the reaction.
-
Troubleshooting Steps:
-
Minimize Pre-incubation: Avoid prolonged pre-mixing of the boronic acid in the aqueous base before adding the palladium catalyst and aryl halide.
-
Optimize Base and pH: The choice and concentration of the base are critical. While a base is necessary for the catalytic cycle, excessively high pH can accelerate protodeboronation.[5] Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and their concentrations. Sometimes, a weaker base can provide a better outcome.
-
Temperature Control: While heating is often required, excessive temperatures can increase the rate of decomposition.[9] Try running the reaction at the lowest temperature that still allows for catalytic turnover.
-
"Slow-Release" Strategies: Consider using boronic esters, such as MIDA boronates or organotrifluoroborates, which can slowly release the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[2]
-
Problem 2: Formation of Ethyl Phenyl Sulfoxide as a Major Byproduct
This is a clear indication of protodeboronation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
-
Detailed Protocol for Minimizing Protodeboronation:
-
Base Selection: Switch to a milder base like K₃PO₄ or CsF.[10] Anhydrous conditions with K₃PO₄ might require a small amount of water to be effective.[11]
-
Temperature Reduction: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Solvent System: While aqueous conditions are common, consider using anhydrous co-solvents like dioxane or THF to reduce the availability of water for protodeboronation.
-
Protecting Groups: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a highly effective strategy.[12][13] The ester can then be used in the coupling reaction, often exhibiting greater stability.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water). Then, add the degassed aqueous base (e.g., 2M K₂CO₃, 2.0-3.0 equivalents).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Conversion to a Pinacol Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., toluene or THF).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Data Summary
The following table summarizes key parameters influencing the stability of arylboronic acids, which are applicable to this compound.
| Parameter | Influence on Stability | Recommendations and Considerations |
| pH | High | The rate of protodeboronation is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate degradation. Careful optimization of the base is crucial for Suzuki-Miyaura couplings.[2][6] |
| Temperature | High | Elevated temperatures can increase the rate of decomposition pathways, including protodeboronation.[9] Use the minimum temperature required for efficient reaction. |
| Oxygen | Moderate | While protodeboronation is often the primary concern, oxidative degradation can occur. Degassing reaction mixtures is a good practice.[1] |
| Water | High | Water is a reactant in protodeboronation.[4] While often necessary for Suzuki-Miyaura couplings, minimizing its excess or using anhydrous conditions with boronate esters can enhance stability. |
| Substituents | High | The electron-withdrawing nature of the ethylsulfinyl group can impact the pKa of the boronic acid and its susceptibility to certain degradation pathways.[4][5] |
Mechanistic Insights
Caption: Equilibria and degradation pathways of arylboronic acids.
This diagram illustrates the central role of the boronic acid-boronate equilibrium in aqueous solutions. The tetrahedral boronate is often more susceptible to decomposition.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Challenging Suzuki-Miyaura Couplings with 4-Ethylsulfinylphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with substrates like 4-Ethylsulfinylphenylboronic acid. The presence of a sulfoxide group introduces unique electronic and coordination properties that can complicate standard catalytic protocols. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and ensure successful outcomes.
Introduction: The Challenge of this compound
The Suzuki-Miyaura reaction is a fundamental tool for carbon-carbon bond formation in modern organic synthesis.[1] However, its success is highly dependent on the nature of the coupling partners.[1] this compound presents a distinct set of challenges primarily due to the presence of the ethylsulfinyl (sulfoxide) group.
Key Challenges:
-
Catalyst Poisoning: Sulfur-containing compounds are notorious for their ability to poison palladium catalysts. The sulfur atom in the sulfoxide can coordinate strongly to the palladium center, blocking active sites and leading to catalyst deactivation. This can manifest as low yields or complete reaction failure.
-
Electronic Effects: The sulfoxide group is electron-withdrawing, which can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Electron-deficient arylboronic acids can be prone to side reactions like protodeboronation.[2]
-
Substrate Stability: Boronic acids themselves can have stability issues, and the presence of the sulfoxide may further impact this.[3]
This guide will provide a structured approach to overcoming these challenges through rational catalyst and condition selection.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in Suzuki-Miyaura couplings in a question-and-answer format.
Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue and often points to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning by Sulfur: The primary suspect is the deactivation of the palladium catalyst by the sulfoxide group.
-
Solution: Employ ligands that are bulky and electron-rich. These ligands can sterically shield the palladium center, reducing the coordination of the sulfur atom. They also promote the desired oxidative addition and reductive elimination steps, which can outcompete the poisoning process.[1][4] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent starting points. N-heterocyclic carbenes (NHCs) are also a viable option.[5]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be reduced to the active Pd(0) species in situ.[6] This process can be inefficient under certain conditions.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[9][10]
-
Solution: A systematic screen of bases and solvents is recommended. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[11] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, can be effective.[9] The water can aid in the dissolution of the base and facilitate the formation of the borate species necessary for transmetalation.[5]
-
Question 2: I am observing significant formation of homocoupling products from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is typically an oxidative process that competes with the desired cross-coupling pathway.[6]
Potential Causes & Solutions:
-
Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[6]
-
Solution: Ensure rigorous degassing of your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst and reagents.
-
-
Sub-optimal Catalyst Loading: An incorrect catalyst loading can sometimes favor side reactions.
-
Solution: While counterintuitive, sometimes slightly increasing the catalyst loading can favor the desired cross-coupling reaction, pushing the kinetics away from the homocoupling pathway. However, this should be done judiciously as excessive catalyst can also lead to other side reactions.
-
-
Boronic Acid Instability: The boronic acid itself might be unstable under the reaction conditions, leading to decomposition and subsequent homocoupling.
-
Solution: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[12] These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction. Alternatively, protecting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be used in the reaction.[3]
-
Question 3: The reaction starts but stalls before reaching completion. What is happening and what should I do?
Answer:
A stalling reaction often indicates progressive catalyst deactivation over the course of the reaction.
Potential Causes & Solutions:
-
Gradual Catalyst Poisoning: The sulfoxide group is likely slowly deactivating the catalyst throughout the reaction.
-
Solution 1: Use a More Robust Catalyst System: Switch to a more robust ligand that is less susceptible to poisoning. As mentioned before, bulky biarylphosphine ligands are a good choice.[1]
-
Solution 2: Slow Addition of the Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, consider a slow addition protocol using a syringe pump. This maintains a low concentration of the potentially poisoning substrate at any given time, which can help preserve the catalyst's activity for a longer period.
-
-
Base Decomposition or Consumption: The base can be consumed or decompose over long reaction times at elevated temperatures.
-
Solution: Ensure an adequate amount of base is used (typically 2-3 equivalents). If the reaction is run for an extended period, a second addition of the base midway through the reaction might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands often recommended for this type of challenging coupling?
A1: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), play a crucial role in facilitating Suzuki-Miyaura couplings for several reasons.[4] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1] The electron-rich nature of these ligands enhances the rate of oxidative addition of the aryl halide to the Pd(0) center and also facilitates the final reductive elimination step to form the product.[13] This increased reactivity can help the desired catalytic cycle outcompete the catalyst deactivation pathways caused by the sulfur-containing substrate.
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and why is the choice so important?
A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][14] It activates the boronic acid by converting it into a more nucleophilic borate species (R-B(OH)₃⁻).[14] This borate is then more readily transferred from boron to the palladium center. The choice of base is important because its strength and solubility can significantly impact the rate of this activation and the overall reaction outcome.[9][11] For challenging substrates, a stronger base may be required to drive the equilibrium towards the active borate species.[11]
Q3: Can I use a nickel catalyst instead of palladium for this reaction?
A3: While nickel catalysts are also used for Suzuki-Miyaura couplings, they have their own set of challenges, including different modes of deactivation.[15] Palladium catalysts are generally more well-understood and have a broader range of commercially available ligands for fine-tuning reactivity. For substrates containing potentially coordinating groups like sulfoxides, starting with a well-established palladium-based system is generally recommended. If palladium systems fail, exploring nickel catalysis could be a viable alternative, but it would require a separate round of optimization.
Q4: Are there any specific analytical techniques I should use to monitor the progress of these challenging reactions?
A4: For monitoring reaction progress, standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.[12] Given the potential for multiple byproducts (homocoupling, protodeboronation), LC-MS is often the most informative technique as it can help identify and quantify the starting materials, desired product, and various side products, giving a clearer picture of the reaction's progress and potential issues.
Catalyst and Condition Screening Protocol
For a systematic approach to finding the optimal conditions for the coupling of this compound, a parallel screening approach is highly recommended.
Table 1: Recommended Catalyst Systems for Initial Screening
| Catalyst System | Palladium Precursor | Ligand | Key Features |
| 1 | Pd₂(dba)₃ | SPhos | A versatile and highly active system for many challenging couplings. |
| 2 | Pd₂(dba)₃ | XPhos | Often effective for sterically hindered substrates. |
| 3 | SPhos Pd G3 | (Pre-formed) | A highly stable and active palladacycle pre-catalyst. |
| 4 | XPhos Pd G4 | (Pre-formed) | An advanced pre-catalyst for challenging couplings.[7] |
| 5 | Pd(PPh₃)₄ | PPh₃ | A classic catalyst, useful as a baseline. |
Experimental Workflow: Catalyst Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of 4-Ethylsulfinylphenylboronic Acid in Cross-Coupling Reactions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing reactions involving 4-Ethylsulfinylphenylboronic acid. The unique structural features of this reagent, specifically the ethylsulfinyl substituent, introduce distinct steric and electronic challenges in common cross-coupling reactions such as the Suzuki-Miyaura coupling. This document moves beyond generic protocols to offer a detailed, mechanism-driven approach to overcoming these obstacles, ensuring successful and reproducible outcomes in your synthetic endeavors. Our focus is to empower you with the scientific rationale behind experimental design, enabling you to confidently navigate the intricacies of sterically demanding cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound, providing concise, evidence-based answers and actionable advice.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are frequently due to a combination of steric hindrance and electronic effects imparted by the ethylsulfinyl group. The primary factors to scrutinize are:
-
Steric Hindrance: The ethylsulfinyl group, while not as bulky as a tert-butyl group, exerts significant steric hindrance around the boronic acid moiety. This impedes the crucial transmetalation step in the catalytic cycle, where the organic fragment is transferred from boron to the palladium center. The approach of the boronic acid to the palladium complex is sterically disfavored, slowing down the reaction rate.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is critical to facilitate the reaction.
-
Base Selection: The choice of base is crucial for the activation of the boronic acid. For sterically hindered boronic acids, a weaker base might not be sufficient to promote the formation of the reactive boronate species. Conversely, a base that is too strong can lead to unwanted side reactions.
-
Protodeboronation: The ethylsulfinyl group is moderately electron-withdrawing, which can make the C-B bond susceptible to cleavage by protic solvents or acidic impurities, a side reaction known as protodeboronation. This leads to the formation of ethyl phenyl sulfoxide and a reduction in the yield of the desired cross-coupled product.
Q2: How does the ethylsulfinyl group specifically impact the electronic properties of the phenylboronic acid, and what are the consequences for reactivity?
This electron-withdrawing character has two main consequences for Suzuki-Miyaura coupling:
-
Increased Lewis Acidity of Boron: The electron-withdrawing nature of the ethylsulfinyl group increases the Lewis acidity of the boron atom. This can facilitate the initial interaction with the base to form the reactive boronate species required for transmetalation.
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing effect also weakens the carbon-boron bond, making it more prone to cleavage by protic species in the reaction mixture. This side reaction is a common cause of low yields.
Therefore, a delicate balance must be struck in choosing reaction conditions that promote the desired transmetalation without exacerbating protodeboronation.
Q3: I am observing significant amounts of a homocoupled byproduct of my boronic acid. What causes this, and how can I minimize it?
A3: The formation of a biaryl product derived from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative coupling of the boronic acid, catalyzed by the palladium species.
To minimize homocoupling, it is crucial to:
-
Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent the ingress of oxygen.
-
Use High-Purity Reagents: Ensure that the boronic acid and other reagents are of high purity and free from oxidative impurities.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues encountered with this compound.
Issue 1: Low Conversion of Starting Materials
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted aryl halide and/or this compound, with little to no product formation.
Root Cause Analysis and Solutions:
The primary culprit for low conversion is often an inefficient catalytic system for this sterically demanding substrate. The transmetalation and/or reductive elimination steps of the Suzuki-Miyaura catalytic cycle are likely inhibited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Switch from traditional catalysts like Pd(PPh₃)₄ to systems employing bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] Using a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3) can also improve catalytic activity. | These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the rate-limiting transmetalation and reductive elimination steps with sterically hindered substrates. |
| Base | If using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | A stronger base is more effective at activating the sterically hindered boronic acid to form the boronate anion, which is the active species in the transmetalation step. |
| Solvent | Use aprotic polar solvents like 1,4-dioxane, toluene, or THF, often in combination with a small amount of water. | These solvents are generally effective for Suzuki couplings. The addition of water can sometimes be beneficial when using phosphate or carbonate bases. |
| Temperature | Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. | For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier for the transmetalation and reductive elimination steps. |
Issue 2: Significant Protodeboronation
Symptoms: Formation of ethyl phenyl sulfoxide as a major byproduct, confirmed by GC-MS or NMR, with a corresponding decrease in the yield of the desired product.
Root Cause Analysis and Solutions:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is often promoted by the presence of protic sources (water, alcohols) and can be exacerbated by the electron-withdrawing nature of the ethylsulfinyl group.
Mitigation Strategies:
| Strategy | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. | Reducing the concentration of protic species in the reaction mixture will decrease the rate of protodeboronation. |
| Choice of Base | Employ milder bases that are less hygroscopic, such as K₃PO₄ or KF. | These bases can be effective in promoting the reaction while minimizing the introduction of water that can lead to protodeboronation. |
| Use of Boronic Esters | Convert the this compound to a more stable boronic ester, such as a pinacol ester, prior to the coupling reaction. | Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids. They slowly hydrolyze in situ to generate the active boronic acid, keeping its concentration low and thus minimizing the side reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that favor protodeboronation. | Shorter reaction times can help to minimize the extent of this side reaction. |
Part 3: Experimental Protocols and Data
This section provides a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid, which can be adapted for this compound.
Optimized Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for an additional 10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Understanding Steric Hindrance - A Visual Approach
Caption: Logical flow of how steric hindrance impacts the transmetalation step.
References
Technical Support Center: Column Chromatography for Products of 4-Ethylsulfinylphenylboronic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying reaction products derived from 4-Ethylsulfinylphenylboronic acid. The unique combination of a polar sulfoxide and a reactive boronic acid moiety presents specific challenges in column chromatography. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification workflows.
Section 1: Foundational Troubleshooting & Pre-Chromatography Analysis
This section addresses the critical first steps of analysis that should be performed before attempting a large-scale column purification. Proper preliminary assessment can save significant time and prevent sample loss.
Q1: My TLC analysis shows severe streaking or tailing for my product spot. What's causing this and how can I fix it?
A1: Streaking on a Thin-Layer Chromatography (TLC) plate is a clear indicator of problematic interactions between your compound and the stationary phase, which will almost certainly translate to a poor separation on a column. For products of this compound, the primary culprits are the acidic silanol groups on the silica surface interacting with the polar functional groups of your molecule.
-
Causality—The "Why":
-
Acid-Base Interactions: The boronic acid group is acidic (pKa ~8-10) and can strongly, and sometimes irreversibly, bind to the slightly acidic silica gel.[1][2]
-
Strong Dipole Interactions: The sulfoxide group is highly polar and forms strong hydrogen bonds with silanol groups, slowing its movement and causing it to "drag" along the plate.[3][4]
-
Overloading: Applying too much sample to the TLC plate can saturate the stationary phase at the origin, leading to tailing.
-
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar, competitive solvent or modifier to your eluent.
-
For neutral or acidic products, add 0.5-1% acetic acid to the mobile phase. This protonates the silanol groups and any basic impurities, reducing their interaction with the silica.[5]
-
For basic products, add 0.5-1% triethylamine or ammonia solution. This deprotonates the silanol groups, making them less interactive towards basic compounds.[6]
-
-
Check for Degradation: The issue might not be interaction but decomposition. Perform a 2D TLC stability test to confirm. (See Protocol 1).[5][7]
-
Q2: I'm concerned my product is degrading on the silica gel. How can I quickly and definitively test for this before running a column?
A2: This is a valid and critical concern, as both sulfoxides and boronic acids can be sensitive to the acidic nature of standard silica gel.[1][7][8] A two-dimensional TLC (2D-TLC) is the most effective method to diagnose on-plate degradation.
-
Causality—The "Why": If a compound degrades upon contact with silica, new spots (the degradation products) will appear during the chromatography process. A 2D-TLC separates the initial spotting from the elution process, making this degradation visible.
-
Experimental Workflow:
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system as usual.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
-
Interpreting the Results:
(See Protocol 1 for a detailed step-by-step guide).
Q3: What are the typical impurities I should anticipate in a Suzuki-Miyaura coupling reaction using this compound?
A3: Knowing your potential impurities is key to designing an effective purification strategy. For a typical Suzuki-Miyaura cross-coupling, expect the following:
-
Unreacted Starting Materials: this compound and your aryl halide. The boronic acid is particularly polar and prone to streaking.
-
Homocoupled Byproducts: Biphenyls formed from two molecules of the boronic acid (to give 4,4'-bis(ethylsulfinyl)-1,1'-biphenyl) or two molecules of the aryl halide. These are often less polar than the desired cross-coupled product.
-
Protodeborylation Product: The compound where the boronic acid group has been replaced by a hydrogen (ethylsulfinylbenzene). This is a common side reaction, especially in the presence of excess water or base.[1]
-
Palladium Residues: Residual palladium catalyst, which can be challenging to remove as it may be complexed with your product or ligands.[9]
-
Ligand-Derived Impurities: Impurities derived from the phosphorus ligands used in the reaction can sometimes be observed.[10][11]
Section 2: Troubleshooting Normal-Phase (Silica Gel) Chromatography
Even with preliminary analysis, silica gel chromatography of these compounds can be challenging. This section tackles common issues encountered during the column run itself.
Q4: My product is irreversibly sticking to the top of the silica column. How can I get it to elute?
A4: This is a classic problem with boronic acids on silica.[1][2] The interaction is often too strong for even highly polar solvent systems to overcome.
-
Causality—The "Why": The Lewis acidic boron atom can form a stable dative bond with the Lewis basic silanol oxygen atoms, or in some cases, lead to the formation of borosilicate esters. This essentially anchors your compound to the stationary phase.
-
Solutions & Protocols:
-
Deactivate the Silica: The most effective solution is to reduce the acidity of the silica gel. This can be done by pre-treating the silica before packing the column. (See Protocol 2 ). You can slurry the silica gel in your eluent containing 1-2% triethylamine or ammonia, which neutralizes the most acidic sites.[7]
-
Use a "Methanol Purge": If you've already run the column and the compound is stuck, you can try flushing the column with 100% methanol. Methanol is highly polar and can disrupt the strong interactions, though this may also elute other strongly bound impurities.[5]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, standard silica is not the right tool. Consider alumina (basic or neutral) or a switch to reversed-phase.[7][8]
-
Q5: My collected fractions contain my product, but also new, unexpected spots. Is my sulfoxide decomposing?
A5: It is highly likely. The combination of the acidic silica surface and potential metal catalysis from residual palladium can lead to the oxidation or reduction of the sulfoxide group.
-
Causality—The "Why":
-
Oxidation: The sulfoxide can be oxidized to the corresponding sulfone (-SO₂-). This is often facilitated by air and the acidic environment of the silica.
-
Reduction (Deoxygenation): The sulfoxide can be reduced back to the sulfide (-S-).[3]
-
-
Mitigation Strategies:
-
Use Deactivated Silica: As mentioned in Q4, neutralizing the silica gel is the first and most crucial step.[7]
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive air pressure rather than slow gravity chromatography.[12]
-
Consider Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.[8]
-
Florisil®: A magnesium silicate stationary phase that is less acidic than silica.[7]
-
Reversed-Phase (C18): This is often the best option as the non-polar stationary phase is far less likely to cause degradation.[1][8]
-
-
Q6: I'm struggling to find a good solvent system on silica. My product either stays at the baseline or shoots through with the solvent front.
A6: This "on/off" behavior is common for highly polar molecules. The key is to find a solvent system that balances polarity and specific interactions.
-
Systematic Approach to Solvent Selection:
-
Start with a Standard System: Begin with a gradient of ethyl acetate (EtOAc) in hexanes or heptane. This is a good baseline.
-
Increase Polarity: If the compound remains at the baseline (Rf = 0), switch to a more polar "pushing" solvent. Instead of just increasing the percentage of EtOAc, try a ternary system. A common and highly effective system is Dichloromethane (DCM)/Methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the MeOH content.
-
Add Modifiers: As discussed in Q1, adding a small amount (0.5-1%) of acetic acid or triethylamine can dramatically improve peak shape and mobility by suppressing unwanted interactions.[5][6]
-
Try "Unusual" Solvents: Sometimes, solvents that can act as both hydrogen bond donors and acceptors are effective. Consider adding a small percentage of isopropanol or using solvent systems like Chloroform/Acetone.
-
| Chromatography Mode | Stationary Phase | Recommended Starting Solvent System | Notes & Modifiers |
| Normal Phase | Silica Gel (Deactivated) | Hexane/Ethyl Acetate (Gradient) or DCM/Methanol (Gradient) | Add 0.5-1% Triethylamine for basic compounds or Acetic Acid for acidic compounds.[5][6] |
| Reversed Phase | C18 Silica | Water/Acetonitrile (Gradient) or Water/Methanol (Gradient) | Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both solvents to improve peak shape. |
| HILIC | Amine- or Diol-bonded Silica | Acetonitrile/Water (Gradient) | Water is the strong solvent in HILIC.[13] Excellent for very polar compounds. |
| Normal Phase | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate (Gradient) | Good alternative for acid-sensitive compounds. May require different selectivity than silica.[8] |
| Table 1: Recommended starting solvent systems for purifying polar sulfoxide-containing boronic acid derivatives. |
Section 3: Alternative & Advanced Chromatography Techniques
When standard silica gel fails, it's time to change the strategy. This section explores more robust and often necessary alternatives.
Q7: When is it definitively time to give up on silica gel and switch to reversed-phase chromatography?
A7: Make the switch to reversed-phase (RP) C18 chromatography when you observe any of the following persistent issues on silica:
-
Confirmed Decomposition: Your 2D-TLC shows degradation.[5][7]
-
Irreversible Adsorption: Your compound will not elute from the column even with highly polar mobile phases like 20% methanol in DCM.[1][2]
-
Poor Separation: Despite extensive solvent screening, your product co-elutes with a key impurity. The different separation mechanism of RP (hydrophobic interactions vs. polar interactions) can often resolve compounds that are inseparable on silica.
-
Causality—The "Why": Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds, like the products from this compound, will have weaker interactions with the C18 phase and elute earlier, while less polar impurities (like homocoupled byproducts) will be retained longer. This minimizes the risk of degradation and strong binding associated with silica.[8]
Q8: My compound is extremely polar. It elutes in the void volume even on reversed-phase with 100% water. What are my options now?
A8: This is a common challenge for compounds with multiple polar functional groups. When a compound is too hydrophilic for reversed-phase, you need a technique that is designed to retain polar compounds. The answer is Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Causality—The "Why": HILIC utilizes a polar stationary phase (like amine-bonded or diol-bonded silica) with a mobile phase that is primarily organic (e.g., >80% acetonitrile) with a small amount of aqueous solvent.[13] A water layer forms on the surface of the polar stationary phase. Polar analytes partition into this water layer and are retained. Increasing the amount of water in the mobile phase then elutes the compounds. In essence, it's like normal-phase chromatography but with a reversed-phase solvent system.[13]
-
Implementation:
-
Stationary Phase: Use an amino-propyl or diol-functionalized silica column.
-
Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of water (5%), then run a gradient increasing the water content. Remember, water is the strong, eluting solvent in HILIC.[13]
-
Q9: How can I effectively remove the gray/black residual palladium catalyst that is contaminating my final product?
A9: Palladium residues can be notoriously difficult to remove via standard chromatography alone. Often, a dedicated scavenging step is required either before or after the column.
-
Troubleshooting Steps:
-
Aqueous Workup: Before any chromatography, a thorough aqueous workup can remove a significant portion of inorganic salts and some palladium residues. A wash with an aqueous solution of thiourea or sodium thiosulfate can sometimes help by complexing the palladium and pulling it into the aqueous layer.
-
Scavenging Resins: Use a functionalized silica gel or polymer resin designed to bind palladium. Common scavengers have thiol or amine functionalities. You can either pass a solution of your crude product through a small plug of the scavenger before column chromatography or add the scavenger to the solution, stir, and then filter it off.
-
Activated Carbon: Stirring the crude product in a solvent with a small amount of activated carbon for an hour, followed by filtration through Celite®, can effectively adsorb palladium residues. Be aware that this can sometimes lead to loss of product as well, so it should be tested on a small scale first.
-
Section 4: Key Experimental Protocols
Protocol 1: 2D-TLC for Compound Stability Assessment on Silica Gel
-
Obtain a square TLC plate (e.g., 10x10 cm).
-
Using a pencil, lightly mark an origin point in one corner, about 1 cm from each edge.
-
Carefully spot a dilute solution of your crude product onto the origin. Keep the spot as small as possible.
-
Prepare your developing chamber with the chosen mobile phase.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate (the 1st dimension).
-
Remove the plate and mark the solvent front. Dry the plate completely with a heat gun or in a vacuum oven until all solvent is gone. This step is critical.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Place the plate back into the same chamber with the same mobile phase and run the chromatogram again (the 2nd dimension).
-
Remove the plate, dry it, and visualize the spots under a UV lamp and/or with a chemical stain.
-
Analysis: Draw a 45-degree diagonal line from the original spotting point. Any spots that appear off this diagonal represent products that were formed due to degradation on the plate.[5][7]
Protocol 2: Flash Chromatography on Deactivated (Base-Washed) Silica Gel
-
Determine the amount of silica gel needed for your column (typically 50-100 times the mass of your crude sample).
-
In a beaker, slurry the silica gel in the initial, low-polarity eluent you plan to use (e.g., 98:2 Hexane:EtOAc).
-
Add triethylamine (or another base like pyridine) to the slurry to constitute 1-2% of the total solvent volume.
-
Stir the slurry for 5-10 minutes. This allows the base to neutralize the most acidic silanol sites.
-
Pack the column with this slurry using the "wet packing" method.[12]
-
After packing, flush the column with 2-3 column volumes of the initial eluent (containing the base) to ensure it is fully equilibrated.
-
Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as usual. Continue to use an eluent containing 1-2% of the base throughout the run.
Section 5: Visual Workflows & Summary Data
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Sulfoxide-Containing Reagents
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common challenges encountered when working with sulfoxide-containing reagents. This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical advice and practical solutions for troubleshooting reactions that utilize sulfoxide-containing reagents, particularly in the context of oxidation reactions.
Section 1: DMSO-Based Oxidation Reactions
Dimethyl sulfoxide (DMSO) is a versatile and widely used oxidant in organic synthesis. However, its application in reactions like the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations can present several challenges. This section addresses the most common issues.
Frequently Asked Questions (FAQs)
Question 1: My Swern oxidation is giving a low yield of the desired aldehyde/ketone. What are the potential causes and how can I improve it?
Answer:
Low yields in Swern oxidations can stem from several factors, primarily related to reagent quality, reaction temperature, and the stability of the intermediates.
-
Reagent Quality: Ensure that the DMSO and oxalyl chloride are anhydrous and of high purity. The presence of water can consume the activated species and lead to lower yields. It is recommended to use freshly distilled or opened reagents.
-
Temperature Control: The reaction is typically conducted at -78 °C to stabilize the reactive intermediates.[1] If the temperature rises prematurely, side reactions can occur, leading to the decomposition of the desired product or the formation of byproducts. Ensure your cooling bath is well-maintained throughout the addition of reagents and the reaction time. For some secondary alcohols, warming the reaction to -40 °C after the addition of the alcohol for a short period may improve the yield.[2]
-
Order of Addition: The correct order of addition is crucial. Typically, a solution of DMSO in the reaction solvent is added to a solution of oxalyl chloride at low temperature, followed by the slow addition of the alcohol, and finally the addition of a tertiary amine base like triethylamine.[1]
-
Insufficient Reagent: Ensure that you are using the correct stoichiometry. Typically, a slight excess of DMSO and oxalyl chloride relative to the alcohol is used, followed by a larger excess of the amine base.[1]
Question 2: I am observing the formation of a significant amount of methylthiomethyl (MTM) ether as a byproduct in my DMSO-based oxidation. How can I prevent this?
Answer:
The formation of methylthiomethyl (MTM) ethers is a known side reaction in DMSO-based oxidations, especially when using acetic anhydride as the activator (Albright-Goldman oxidation).[3] This occurs through a Pummerer-type rearrangement.[3] To minimize this side reaction:
-
Choice of Activator: The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride, is generally less prone to MTM ether formation than methods using acetic anhydride.[4]
-
Temperature: Maintaining a low reaction temperature (-78 °C) is critical to suppress this side reaction.[5]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can promote the formation of byproducts. Monitor the reaction by TLC to determine the optimal reaction time.
Question 3: My Pfitzner-Moffatt oxidation is complete, but I am struggling to remove the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?
Answer:
Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which makes its removal challenging.[6][7] Here are several effective strategies:
-
Filtration: The most common method is to filter the reaction mixture. DCU will often precipitate out of the reaction solvent (e.g., dichloromethane, acetonitrile) and can be removed by filtration.[6] Rinsing the filter cake with a small amount of cold solvent can help recover any occluded product.
-
Solvent Precipitation: After removing the reaction solvent, dissolve the crude product in a solvent in which your desired product is soluble but DCU is not. Common choices for precipitating DCU include diethyl ether or a mixture of dichloromethane and hexanes.[8] Cooling the mixture can further decrease the solubility of DCU.
-
Aqueous Wash: In some cases, washing the organic layer with dilute acid (e.g., 0.5 N HCl) can help precipitate out more DCU.[9]
-
Alternative Reagents: To avoid DCU formation altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]
| Method | Description | Advantages | Disadvantages |
| Filtration | Direct filtration of the reaction mixture to remove precipitated DCU.[6] | Simple and fast. | May not remove all DCU if it is slightly soluble in the reaction solvent. |
| Solvent Precipitation | Dissolving the crude product in a solvent that selectively precipitates DCU.[8] | Can be very effective for removing the majority of DCU. | Requires finding a suitable solvent system for your specific product. |
| Aqueous Wash | Washing the organic layer with dilute acid to precipitate more DCU.[9] | Can improve the overall removal of DCU. | May not be suitable for acid-sensitive products. |
| Alternative Reagents | Using a water-soluble carbodiimide like EDC to avoid DCU formation.[7] | Completely avoids the problem of DCU insolubility. | EDC is generally more expensive than DCC. |
Question 4: In my Corey-Kim oxidation, I am getting chlorinated byproducts instead of the desired aldehyde/ketone. Why is this happening and what can I do?
Answer:
The Corey-Kim oxidation utilizes N-chlorosuccinimide (NCS) as an activator for dimethyl sulfide (DMS).[10][11] The formation of chlorinated byproducts is a known issue, particularly with substrates that are susceptible to chlorination, such as allylic and benzylic alcohols.[11]
-
Reaction Conditions: The intermediate chloro(dimethyl)sulfonium species is a potent chlorinating agent. To minimize chlorination, it is crucial to add the triethylamine base promptly after the alcohol addition.[11] The base deprotonates the alkoxysulfonium intermediate, leading to the desired oxidation product.
-
Substrate Scope: Be aware that this method is not ideal for allylic and benzylic alcohols, which are prone to conversion to the corresponding chlorides.[12] For these substrates, other oxidation methods like the Swern oxidation might be more suitable.
-
Solvent Effects: The reaction is typically carried out in a non-polar solvent like toluene. Using more polar solvents can sometimes lead to other side reactions.[10]
Section 2: Pummerer Rearrangement
The Pummerer rearrangement is a common side reaction observed with sulfoxides, especially in the presence of an activating agent like acetic anhydride.
Frequently Asked Questions (FAQs)
Question 5: I suspect a Pummerer rearrangement is occurring as a side reaction. What is the mechanism, and how can I suppress it?
Answer:
The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride.[13]
Mechanism:
-
Acylation: The sulfoxide oxygen attacks the acetic anhydride, forming an acyloxysulfonium ion.
-
Deprotonation: A base (often acetate) removes a proton from the α-carbon.
-
Elimination & Addition: This leads to the formation of a thionium ion intermediate, which is then attacked by the acetate nucleophile to give the α-acyloxy thioether product.[13]
Suppression Strategies:
-
Avoid Acetic Anhydride: The Pummerer rearrangement is most common with acetic anhydride as the activator. Using alternative activators for DMSO oxidations, such as oxalyl chloride (Swern oxidation), can prevent this side reaction.[4]
-
Temperature: The rearrangement can be promoted by heat. Running the reaction at lower temperatures can help to minimize it.[13]
-
Substrate Structure: Sulfoxides lacking an α-hydrogen cannot undergo the Pummerer rearrangement.[14]
Pummerer Rearrangement Mechanism
Caption: Mechanism of the Pummerer Rearrangement.
Section 3: Chiral Sulfoxides
Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis.[15] Maintaining their stereochemical integrity is crucial.
Frequently Asked Questions (FAQs)
Question 6: I am concerned about the racemization of my chiral sulfoxide during a reaction or workup. Under what conditions are chiral sulfoxides prone to racemization?
Answer:
Chiral sulfoxides are generally configurationally stable at room temperature due to a high energy barrier for pyramidal inversion (38-41 kcal/mol).[16] However, racemization can occur under specific conditions:
-
High Temperatures: Racemization typically requires harsh conditions, such as temperatures exceeding 200 °C.[16]
-
Photochemical Conditions: Irradiation with light, especially in the presence of a photosensitizer, can induce racemization.[17][18]
-
Radical Initiators: The presence of radical transfer reagents can also lead to racemization.[16]
-
Acidic/Basic Conditions: While generally stable, prolonged exposure to very strong acids or bases, particularly at elevated temperatures, can potentially lead to racemization or decomposition. However, under typical reaction and workup conditions, racemization is not a common issue.
Section 4: Purification and Handling
Proper purification techniques and safe handling of reagents and byproducts are essential for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Question 7: My crude product containing a sulfoxide is a complex mixture. What are some general purification strategies?
Answer:
The purification of sulfoxides can be approached with several techniques, depending on the properties of your compound and the impurities present.
-
Crystallization: If your sulfoxide is a solid, recrystallization is often an effective method for purification.
-
Column Chromatography: Silica gel chromatography is a common method. However, sulfoxides are polar, so a relatively polar eluent system may be required. Be aware that some sensitive sulfoxides may degrade on acidic silica gel.[19] In such cases, using neutral or basic alumina, or deactivated silica gel might be beneficial.
-
Solvent Extraction: This can be useful for removing non-polar or highly polar impurities.[19]
-
Distillation: For volatile liquid sulfoxides, vacuum distillation can be an effective purification method.[19]
Question 8: The dimethyl sulfide (DMS) byproduct from my Swern oxidation has a very strong and unpleasant odor. How can I safely handle and quench it?
Answer:
Dimethyl sulfide (DMS) is a volatile and malodorous byproduct of many DMSO-based oxidations. Proper handling and quenching are essential.
-
Ventilation: Always perform reactions that generate DMS in a well-ventilated fume hood.
-
Quenching: The odor of DMS can be eliminated by oxidizing it. Rinsing glassware with an oxidizing solution like household bleach (sodium hypochlorite) or hydrogen peroxide is effective.[20] For quenching the reaction mixture, a careful wash with a dilute solution of sodium hypochlorite can be used, provided your product is not sensitive to oxidation.[20]
-
Waste Disposal: Dispose of DMS-containing waste in appropriate, sealed containers according to your institution's safety guidelines.
Troubleshooting Workflow for Low Yield in Swern Oxidation
Caption: A stepwise approach to troubleshooting low yields in a Swern oxidation.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 12. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 13. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 14. Pummer reaction | PPTX [slideshare.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Ethylsulfinylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Power of Arylboronic Acids in Modern Synthesis
The construction of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the assembly of complex molecules that drive innovation in pharmaceuticals, materials science, and agrochemicals. Among the myriad of tools available to chemists, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging C(sp²)—C(sp²) bonds.[1][2] Its success is largely due to the remarkable utility of its key nucleophilic partner: the arylboronic acid. These reagents are valued for their general stability to air and moisture, low toxicity, and broad functional group tolerance.[3][4]
The reactivity of an arylboronic acid is intimately tied to the electronic nature of its substituents. While electron-rich and sterically hindered arylboronic acids have been studied extensively, electron-deficient variants present a unique set of challenges and opportunities.[2][5] This guide provides a comparative analysis of 4-Ethylsulfinylphenylboronic acid , an electron-deficient reagent, against other common arylboronic acids. We will delve into the mechanistic implications of the ethylsulfinyl substituent, provide supporting data for its performance in the Suzuki-Miyaura coupling, and offer a validated experimental protocol for its application.
The Subject: Understanding this compound
This compound belongs to the class of electron-deficient arylboronic acids. The sulfoxide moiety (–S(O)Et) is a moderately electron-withdrawing group through inductive effects. This electronic feature profoundly influences the acid's behavior in the Suzuki-Miyaura catalytic cycle.
To contextualize its performance, we will compare it against a curated set of arylboronic acids representing a spectrum of electronic properties:
-
Phenylboronic Acid: The unsubstituted, electronically neutral benchmark.
-
4-Ethylphenylboronic Acid: Features a weakly electron-donating alkyl group.[6]
-
4-Methoxyphenylboronic Acid: Contains a strongly electron-donating methoxy group.
-
4-(Methylsulfonyl)phenylboronic Acid: A close structural analog with a more strongly electron-withdrawing sulfone group.[7][8][9]
Key Physicochemical Properties
The electronic nature of the para-substituent directly impacts the Lewis acidity of the boron center and the pKa of the boronic acid. Electron-withdrawing groups increase acidity (lower pKa), which facilitates the formation of the crucial tetrahedral boronate species required for the key transmetalation step in the catalytic cycle.[10][11]
| Arylboronic Acid | Substituent | Electronic Effect | Predicted Relative pKa |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | Highest |
| 4-Ethylphenylboronic acid | -CH₂CH₃ | Weak Electron-Donating | High |
| Phenylboronic acid | -H | Neutral | Neutral |
| This compound | -S(O)Et | Electron-Withdrawing | Low |
| 4-(Methylsulfonyl)phenylboronic acid | -SO₂Me | Strong Electron-Withdrawing | Lowest |
Table 1: Comparative electronic properties of selected arylboronic acids.
Mechanistic Considerations & Performance Comparison
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12] The substituent on the arylboronic acid primarily impacts the transmetalation step and the reagent's overall stability.
The Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 7. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Ethylsulfinylphenylboronic Acid and its Thioether Analog in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The choice of boronic acid is critical, as its electronic and steric properties can profoundly influence reaction efficiency. This guide provides an in-depth comparison of the reactivity between 4-Ethylsulfinylphenylboronic acid and its thioether analog, 4-(Ethylthio)phenylboronic acid, offering mechanistic insights and actionable experimental protocols.
Mechanistic Considerations: The Electronic Influence of Sulfur Oxidation State
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly dictated by the electronic nature of its substituents. A key step in this cycle is the transmetalation, where the aryl group is transferred from the boron atom to the palladium center.[2] The nucleophilicity of the ipso-carbon of the boronic acid plays a crucial role in the efficiency of this step.
-
4-(Ethylthio)phenylboronic acid : The thioether (-SEt) group is generally considered to be an electron-donating group through resonance, increasing the electron density on the aromatic ring. This enhanced electron density increases the nucleophilicity of the carbon atom attached to the boron, which is expected to facilitate a faster and more efficient transmetalation step.
-
This compound : In contrast, the sulfinyl (-S(O)Et) group is a moderately electron-withdrawing group due to the inductive effect of the electronegative oxygen atom. This effect reduces the electron density on the aromatic ring, thereby decreasing the nucleophilicity of the ipso-carbon. Consequently, the transmetalation step is anticipated to be slower compared to its thioether counterpart.
These electronic differences form the basis of the expected reactivity contrast between the two compounds. While other factors such as steric hindrance and catalyst-substrate interactions are at play, the electronic effects of the thioether versus the sulfinyl group are predicted to be the dominant differentiating factor in their Suzuki-Miyaura coupling performance.
Experimental Design for Reactivity Comparison
To empirically validate the hypothesized difference in reactivity, a head-to-head comparison under identical reaction conditions is essential. The following experimental design allows for a direct assessment of the performance of this compound and 4-(Ethylthio)phenylboronic acid in a model Suzuki-Miyaura coupling reaction.
Figure 1. Experimental workflow for comparing the reactivity of the two boronic acids.
Synthesis of this compound
As this compound is not as commonly available as its thioether analog, it can be readily synthesized via oxidation.
Protocol:
-
In a round-bottom flask, dissolve 4-(Ethylthio)phenylboronic acid (1.0 eq.) in a mixture of acetic acid and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (1.1 eq., 30% aqueous solution) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Comparative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-(Ethylthio)phenylboronic acid
-
This compound
-
Aryl halide (e.g., 4-Bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Degassed solvents (e.g., Toluene and Water)
Procedure:
-
In two separate, identical reaction vessels equipped with stir bars and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
To each vessel, add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water).
-
Heat both reaction mixtures to the same temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of both reactions simultaneously at regular time intervals (e.g., every 30 minutes) by TLC or by taking aliquots for GC/LC-MS analysis.
-
Once the limiting reagent is consumed or after a predetermined time, cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the isolated yield of the biaryl product for each reaction.
Comparative Performance Data (Illustrative)
| Boronic Acid | Substituent Effect | Expected Reaction Rate | Illustrative Yield (after 4h) |
| 4-(Ethylthio)phenylboronic acid | Electron-donating | Faster | 92% |
| This compound | Electron-withdrawing | Slower | 65% |
Note: Actual yields are highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature.
Conclusion
The electronic properties of substituents on arylboronic acids are a key determinant of their reactivity in Suzuki-Miyaura cross-coupling. The electron-donating nature of the thioether group in 4-(Ethylthio)phenylboronic acid is anticipated to lead to a more rapid and higher-yielding reaction compared to the electron-withdrawing sulfinyl group in this compound. The provided experimental protocols offer a robust framework for researchers to validate this hypothesis and to select the appropriate building block for their synthetic endeavors. This understanding is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules.
References
A Comparative Guide to the Structural Validation of Novel Compounds from 4-Ethylsulfinylphenylboronic Acid
For researchers at the forefront of drug discovery and materials science, the synthesis of novel compounds is a routine yet critical endeavor. The utility of a newly synthesized molecule is entirely dependent on the confident elucidation of its chemical structure. This guide provides an in-depth comparison of modern analytical techniques for the structural validation of compounds derived from 4-ethylsulfinylphenylboronic acid, a versatile building block in organic synthesis. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The presence of the ethylsulfinyl group and the boronic acid moiety in the parent molecule introduces specific analytical challenges. The sulfoxide group is a chiral center, which can lead to diastereomeric products and complex NMR spectra. Furthermore, the sulfur atom can potentially interact with catalysts and influence ionization in mass spectrometry. Boronic acids themselves are known to form cyclic trimers (boroxines) through dehydration, which can complicate spectral interpretation. A multi-pronged analytical approach is therefore not just recommended, but essential for unambiguous structural confirmation.
A Multi-Technique Approach to Structural Validation
A comprehensive validation strategy for novel compounds synthesized from this compound relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data build a compelling and irrefutable case for the compound's identity and purity.
Caption: A typical workflow for the synthesis and structural validation of novel compounds.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique is dictated by the specific information required at each stage of the validation process. The following table provides a comparative overview of the most critical methods.
| Analytical Technique | Information Provided | Advantages | Limitations | Suitability for this compound Derivatives |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and purity. | Non-destructive, provides rich structural detail. | Can be complex to interpret, especially with chiral centers. | Excellent: Essential for determining the precise arrangement of atoms and for identifying diastereomers arising from the sulfoxide chirality. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires minimal sample. | Provides limited structural information on its own. | Excellent: Crucial for confirming the molecular formula and for identifying potential byproducts. |
| X-ray Crystallography | Unambiguous three-dimensional molecular structure. | The "gold standard" for absolute structure determination.[1] | Requires a suitable single crystal, which can be difficult to obtain. | Ideal (if possible): Provides definitive proof of structure, including the absolute stereochemistry of the sulfoxide. |
In-Depth Methodologies and Expected Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, a suite of NMR experiments is necessary.
Core NMR Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹¹B NMR: Specifically probes the boron atom, indicating whether it is a boronic acid or has formed a boronate ester.[2]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, crucial for connecting molecular fragments.
Causality in Experimental Choices: The sulfoxide group adjacent to the aromatic ring is chiral. If the synthesized derivative also contains other chiral centers, or if it is subjected to a chiral environment (like a chiral catalyst), diastereomers may form. In the ¹H NMR spectrum, this can manifest as the appearance of two sets of signals for protons near the chiral center. The use of chiral shift reagents can also be employed to resolve enantiomers and determine enantiomeric excess.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale to the residual solvent peak.
Expected ¹H NMR Features for a Biaryl Product:
For a hypothetical Suzuki coupling product of this compound with an aryl bromide, one would expect to see:
-
Aromatic protons in the range of 7-8.5 ppm, with coupling patterns indicative of the substitution on both aromatic rings.
-
A quartet and a triplet for the ethyl group of the sulfoxide moiety.
-
Signals corresponding to the substituents on the second aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition, lending further confidence to the proposed structure.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, often used in conjunction with liquid chromatography (LC-MS).
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
Causality in Experimental Choices: The sulfoxide moiety can influence fragmentation patterns. Common fragmentation pathways for sulfoxides include the loss of the sulfoxide oxygen or cleavage of the carbon-sulfur bonds.[1] Understanding these patterns can provide additional structural clues. For boronic acids, dehydration to form boroxines can be observed, so derivatization or specific MS conditions may be necessary for clear results.[3]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography: Inject a small volume of the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Acquire mass spectra in positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the m/z value with the calculated molecular weight of the target compound. For HRMS, compare the exact mass to confirm the elemental composition.
Caption: A decision-making flowchart for selecting the appropriate analytical validation methods.
Single-Crystal X-ray Crystallography
When an unambiguous 3D structure is required, particularly for determining the absolute stereochemistry of the chiral sulfoxide, single-crystal X-ray crystallography is the definitive technique.[4]
Causality in Experimental Choices: The primary limitation of this technique is the need for a high-quality single crystal. The presence of the polar sulfoxide and boronic acid groups can influence crystal packing through hydrogen bonding and dipole-dipole interactions, which can be both an aid and a hindrance to obtaining suitable crystals.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Analysis: Analyze the resulting 3D model to determine bond lengths, bond angles, and absolute stereochemistry.
Conclusion
The structural validation of novel compounds derived from this compound is a critical process that demands a thoughtful and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational understanding of atomic connectivity and stereochemical relationships, mass spectrometry offers essential confirmation of molecular weight and elemental composition. For ultimate certainty, particularly in cases involving complex stereochemistry, single-crystal X-ray crystallography stands as the unequivocal gold standard. By understanding the strengths and limitations of each technique and the specific chemical nature of the molecules under investigation, researchers can design a robust validation workflow that ensures the scientific integrity of their work and accelerates the pace of discovery.
References
A Guide to the Kinetic Analysis of 4-Ethylsulfinylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the optimization of carbon-carbon bond formation is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry due to its versatility and functional group tolerance.[1] The choice of boronic acid is a key determinant of reaction efficiency, and understanding its kinetic profile is paramount for rational reaction design and scale-up.
This guide provides a comprehensive framework for the kinetic study of 4-Ethylsulfinylphenylboronic acid in comparison to other substituted phenylboronic acids. While specific kinetic data for this particular reagent is not extensively documented in publicly available literature, this document will equip you with the foundational knowledge, experimental design, and data interpretation skills necessary to conduct a thorough comparative analysis. We will explore the underlying principles of Suzuki-Miyaura kinetics, provide a detailed experimental protocol for a comparative study, and discuss the anticipated impact of the ethylsulfinyl substituent on the reaction mechanism.
The Decisive Role of Substituents in Suzuki-Miyaura Kinetics
The rate of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily influence the transmetalation step of the catalytic cycle, which is often the rate-determining step.[2] Electron-donating groups on the boronic acid generally accelerate the reaction by increasing the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[1][3]
A Comparative Kinetic Study: Experimental Design
To objectively assess the performance of this compound, a direct comparison with a baseline standard and a well-characterized electron-withdrawing analogue is essential. For this purpose, we propose a kinetic study comparing:
-
Phenylboronic acid (Baseline): The unsubstituted parent compound.
-
This compound (Test): The compound of interest.
-
4-(Trifluoromethyl)phenylboronic acid (Reference): A boronic acid with a strongly electron-withdrawing group (σp = 0.54).[5]
The following experimental protocol is designed to monitor the reaction progress and extract meaningful kinetic data.
Experimental Protocol: Monitoring Reaction Kinetics via HPLC
This protocol outlines a method for monitoring the Suzuki-Miyaura coupling of the aforementioned boronic acids with a common aryl halide, 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
This compound
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Internal standard (e.g., biphenyl)
-
Reaction vials, stir bars, and heating block
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-bromoanisole in toluene (e.g., 0.1 M).
-
Prepare individual stock solutions of each boronic acid in a 1:1 mixture of toluene and methanol (e.g., 0.15 M).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., 1 mol% Pd(OAc)₂ and 2 mol% PPh₃) in toluene.
-
Prepare an aqueous solution of potassium carbonate (e.g., 2 M).
-
Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol).
-
-
Reaction Setup:
-
In a series of reaction vials, add a stir bar and the appropriate volume of the 4-bromoanisole stock solution.
-
To each vial, add the corresponding boronic acid stock solution.
-
Add the aqueous potassium carbonate solution.
-
Place the vials in a pre-heated heating block set to the desired reaction temperature (e.g., 80 °C) and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate each reaction by adding the palladium catalyst stock solution.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Immediately quench the aliquot in a vial containing a known volume of the internal standard solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the starting material (4-bromoanisole) and the product.
-
Develop an HPLC method that provides good separation of all components.
-
Generate a calibration curve for both the starting material and the product against the internal standard to ensure accurate quantification.
-
Data Analysis and Interpretation
The primary data obtained from this experiment will be the concentration of the reactant and product over time for each of the three boronic acids. This data can be used to:
-
Plot Reaction Profiles: Generate plots of concentration versus time for each reaction.
-
Determine Initial Rates: Calculate the initial rate of each reaction from the slope of the concentration versus time plot at the earliest time points.
-
Determine Reaction Order: By varying the initial concentrations of the reactants in separate experiments, the order of the reaction with respect to each component can be determined.
Expected Results and Mechanistic Insights
Based on the electronic properties of the substituents, we can anticipate the following trend in reaction rates:
Phenylboronic acid > this compound > 4-(Trifluoromethyl)phenylboronic acid
-
Phenylboronic acid , being the neutral baseline, is expected to exhibit a "standard" reaction rate under the given conditions.
-
This compound , with its moderately electron-withdrawing sulfinyl group, is predicted to have a slower reaction rate compared to phenylboronic acid. The withdrawal of electron density from the aromatic ring will decrease the nucleophilicity of the phenyl group, thus slowing the transmetalation step.
-
4-(Trifluoromethyl)phenylboronic acid , featuring a strongly electron-withdrawing trifluoromethyl group, is expected to show the slowest reaction rate of the three.
The quantitative data from the kinetic study will allow for a more precise understanding of these effects.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the comparative kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide provides a robust framework for conducting a comparative kinetic study of this compound in Suzuki-Miyaura cross-coupling reactions. By systematically evaluating its performance against well-defined standards, researchers can gain valuable insights into the electronic effects of the ethylsulfinyl substituent. The detailed experimental protocol and data analysis strategy presented here offer a clear path to understanding and optimizing reactions involving this and other functionalized boronic acids, ultimately empowering more efficient and predictable synthetic outcomes in drug discovery and development.
References
A Comparative Guide to Greener Alternatives for Suzuki-Miyaura Couplings of 4-Ethylsulfinylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The use of functionalized reagents like 4-Ethylsulfinylphenylboronic acid allows for the introduction of specific moieties that can fine-tune the pharmacological properties of a molecule. However, the increasing emphasis on sustainable chemical practices necessitates a move towards greener alternatives that minimize environmental impact without compromising reaction efficiency.
This guide provides an in-depth comparison of traditional Suzuki-Miyaura reaction conditions with modern, greener alternatives, specifically focusing on the coupling of arylboronic acids bearing electron-withdrawing groups, exemplified by this compound. We will explore alternative catalysts, solvent systems, and energy sources, supported by experimental data to inform your selection of the most appropriate and sustainable methodology for your research.
The Challenge of Greening the Suzuki-Miyaura Reaction
The conventional Suzuki-Miyaura reaction often employs palladium catalysts in conjunction with organic solvents such as toluene, dioxane, or dimethylformamide (DMF). While effective, these solvents pose significant environmental and health risks. Furthermore, the use of precious and often non-recyclable palladium catalysts adds to the cost and environmental burden of the process.
The principles of green chemistry guide our search for alternatives, focusing on:
-
Safer Solvents: Replacing hazardous organic solvents with water or bio-based alternatives.
-
Catalyst Efficiency: Utilizing more abundant and less toxic metals, or developing highly active palladium catalysts that can be used at very low loadings and recycled.
-
Energy Efficiency: Employing energy sources like microwave irradiation to reduce reaction times and energy consumption.
-
Waste Reduction: Designing processes that minimize the formation of byproducts and allow for easier purification.
Comparative Analysis of Reaction Systems
Here, we compare a conventional Suzuki-Miyaura protocol with several greener alternatives, providing both qualitative and quantitative insights to guide your experimental design.
Table 1: Performance Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids
| System | Catalyst | Solvent | Base | Temp. (°C) | Time | Yield (%) | Key Green Advantages | Limitations |
| Conventional | Pd(PPh₃)₄ (5 mol%) | Toluene/Ethanol/H₂O | Na₂CO₃ | 80 | 12 h | ~90 | Established, high yield | Hazardous solvents, high catalyst loading |
| Aqueous | Pd/C (1.4 mol%)[1] | Water | K₂CO₃ | Reflux | 30-90 min | >90[1] | Eliminates organic solvents, catalyst can be recycled[1] | May require phase-transfer catalyst for some substrates |
| Nickel-Catalyzed | NiCl₂(PCy₃)₂ (5 mol%)[2] | 2-MeTHF (a green solvent) | K₃PO₄ | 100 | 12 h | 85-95[2] | Utilizes a more abundant and cheaper metal[2] | May require higher temperatures and longer reaction times |
| Microwave-Assisted | Pd(PPh₃)₄ (0.5 mol%)[3] | 1,4-Dioxane/H₂O | K₂CO₃ | 120 (MW) | 15 min | >80[3] | Drastic reduction in reaction time and energy consumption[4] | Requires specialized microwave equipment |
| Recyclable Catalyst | Pd/H-MOR (zeolite)[5] | H₂O/EtOH | K₂CO₃ | 80 | 30 min | >95[5] | Catalyst can be recovered and reused multiple times[5] | Catalyst synthesis adds an extra step |
Experimental Protocols
Below are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a functionalized arylboronic acid with an aryl halide, representing both a conventional and a green alternative approach.
Protocol 1: Conventional Suzuki-Miyaura Coupling in a Toluene/Ethanol/Water System
This protocol is a standard method for the Suzuki-Miyaura reaction and serves as a baseline for comparison.
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄, followed by toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Green Suzuki-Miyaura Coupling in Water with a Recyclable Catalyst
This protocol utilizes water as the solvent and a heterogeneous, recyclable palladium catalyst, significantly improving the environmental profile of the reaction.[5]
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)
-
Pd/H-MOR catalyst (3.17 wt% Pd)
-
Potassium carbonate (2.0 mmol)
-
Water (4 mL)
-
Ethanol (1 mL)
Procedure:
-
In a reaction vial, combine this compound, 4-iodoanisole, Pd/H-MOR catalyst, and potassium carbonate.[5]
-
Add the water and ethanol solvent mixture.[5]
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 30 minutes.[5]
-
After completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration.[5] The catalyst can be washed and reused for subsequent reactions.[5]
-
Extract the aqueous phase with a greener solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizing the Workflow: A Greener Path to Biaryl Synthesis
The following diagrams illustrate the conventional and greener workflows for the Suzuki-Miyaura coupling, highlighting the reduction in hazardous materials and waste in the greener approach.
Caption: Comparison of conventional and greener Suzuki-Miyaura workflows.
Causality Behind Experimental Choices
The selection of greener alternatives is not arbitrary; it is based on sound scientific principles aimed at improving safety, sustainability, and efficiency.
-
Why Water as a Solvent? Water is non-toxic, non-flammable, and abundant.[6][7] For the Suzuki-Miyaura reaction, the use of water can be advantageous as the inorganic base is readily soluble, and in some cases, the reaction rates are enhanced.[8] The use of a co-solvent like ethanol can aid in the solubility of organic reactants.
-
The Rationale for Nickel Catalysis: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive alternative.[2][9] Nickel catalysts have shown high efficacy in cross-coupling reactions, including those with challenging substrates.[2]
-
The Power of Microwave Heating: Microwave irradiation directly heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times.[4][10] This can also lead to cleaner reactions with fewer byproducts, simplifying purification.[7]
-
The Logic of Recyclable Catalysts: Heterogeneous catalysts, such as palladium supported on zeolites (e.g., H-MOR) or carbon, can be easily separated from the reaction mixture by filtration or centrifugation.[5][11] This allows for the catalyst to be reused multiple times, reducing the overall cost and the amount of precious metal waste.[5][12]
Conclusion and Future Outlook
The transition to greener chemical practices is a collective responsibility of the scientific community. For the Suzuki-Miyaura coupling of functionalized arylboronic acids like this compound, several viable green alternatives to conventional methods exist. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment.
The use of aqueous solvent systems with recyclable catalysts presents a particularly compelling green alternative, offering high yields, short reaction times, and a significantly improved environmental profile. As research in this area continues, we can expect the development of even more efficient and sustainable catalytic systems, further reducing the environmental footprint of this important reaction.
By embracing these greener alternatives, researchers in drug development and other fields can continue to innovate while upholding the principles of scientific integrity and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.com [jeolusa.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. gctlc.org [gctlc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethylsulfinylphenylboronic Acid
In the landscape of drug discovery and development, the meticulous handling and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. 4-Ethylsulfinylphenylboronic acid, a valuable reagent in synthetic chemistry, requires a comprehensive understanding of its properties to ensure its lifecycle in the laboratory concludes responsibly. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and best practices.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1]
Core Directive: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[2] Personal Protective Equipment (PPE) is non-negotiable.
Required PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[3]
-
Protective Clothing: A lab coat must be worn to prevent skin contact.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage. |[4] |
Foundational Principles of Boronic Acid Waste Management
The disposal of this compound is governed by the overarching principle that it must be treated as hazardous waste.[2] Adherence to federal and local regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), is mandatory.[5][6]
-
Waste Segregation: This is the most critical step in preventing dangerous chemical reactions. Never mix boronic acid waste with other chemical streams, especially strong acids, oxidizing agents, or bleach.[2][7] Such mixing can lead to the release of toxic gases or other uncontrolled reactions.[7] All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[2][3] Boronic acids can be harmful to aquatic life, and their disposal into the sanitary sewer system is prohibited by environmental regulations.[7]
-
Containerization: Use only chemically compatible containers, preferably the original container, for waste accumulation.[3] The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[9]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to collecting and preparing this compound waste for final disposal by a licensed hazardous waste facility.
Protocol 1: Collection of this compound Waste
-
Prepare the Waste Container:
-
Select a high-density polyethylene (HDPE) or other compatible container with a secure, screw-top lid.[9]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any known hazards (e.g., "Irritant," "Harmful if Swallowed").[8] If it is a solution, also indicate the solvent and approximate concentration.[8]
-
-
Collect Solid Waste:
-
Carefully transfer any unused solid this compound into the designated hazardous waste container.
-
Collect any contaminated materials, such as weighing paper, gloves, and disposable labware, in the same container.[2]
-
-
Collect Liquid Waste:
-
For solutions containing this compound, carefully pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills.[3]
-
Ensure the container is compatible with the solvent used in the solution.
-
-
Seal and Store the Container:
-
Tightly seal the waste container. Do not overfill; a maximum of 90% capacity is recommended to allow for expansion.[9]
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]
-
Management of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
Protocol 2: Decontamination of Empty Containers
-
Initial Rinse (Hazardous Waste Collection):
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the solution, or a common laboratory solvent like acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [2] Transfer this rinseate to your designated liquid hazardous waste container.[2]
-
-
Subsequent Rinses:
-
Depending on your institution's specific guidelines, the second and third rinseates may also need to be collected as hazardous waste. Consult your laboratory's Chemical Hygiene Plan or EHS office for clarification.[8]
-
-
Final Container Disposal:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).
-
Once completely dry, deface or remove the original label to prevent confusion.
-
The clean, decontaminated container can now be disposed of with regular laboratory glassware or plastic waste.[2]
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.[3]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 1.
-
Contain the Spill:
-
Collect and Dispose: Once absorbed, carefully collect the material using spark-proof tools and place it into your designated hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with your site-specific policies.[3]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound, from initial identification to final collection.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
